Zinc silicate
Description
Significance in Materials Science and Engineering
Zinc silicate (B1173343) is a significant compound in materials science and engineering due to its array of advantageous properties. It is recognized for its good chemical stability, low cost, high visible transmittance, and tunable dielectric constants. lidsen.comlidsen.com The material's inherent properties, such as high thermal stability and resistance to UV radiation, make it a valuable component in various industrial applications. ontosight.ai
One of the most notable forms of zinc silicate is willemite (α-Zn₂SiO₄), a mineral with a rhombohedral crystal structure. researchgate.net This structure, along with other polymorphs like the metastable β-Zn₂SiO₄, provides a robust and rigid lattice that contributes to its excellent optical and luminescent properties. mdpi.commdpi.com The ability to host various dopant ions, such as manganese (Mn²⁺) and rare-earth elements like europium (Eu³⁺), within its crystal structure allows for the tuning of its luminescent output, making it a highly sought-after phosphor material. mdpi.comtaylorfrancis.comresearchgate.net
From a structural engineering standpoint, inorganic zinc-rich silicate coatings offer exceptional corrosion protection for steel substrates. ijsred.comwattyl.com.au These coatings, containing a high percentage of metallic zinc dust suspended in a silicate matrix, provide galvanic protection by acting as a sacrificial anode. ijsred.comwattyl.com.au This results in a durable and abrasion-resistant barrier against corrosive environments. ijsred.comwattyl.com.au Furthermore, the development of this compound glasses and glass-ceramics is of interest for technical and optical applications due to their high thermal expansion, relatively low glass transition temperatures, and potential for high optical quality. researchgate.netresearchgate.net The versatility of this compound extends to the nanoscale, where the synthesis of nanostructures like hollow spheres, nanowires, and membranes opens up new avenues for applications in areas such as environmental remediation. d-nb.info
Overview of Research Directions and Applications
Research into this compound is multifaceted, exploring its synthesis, properties, and applications across various domains. Key areas of investigation include its use in luminescent materials, ceramics and glasses, and as a corrosion inhibitor.
Luminescent Materials and Phosphors: A primary application of this compound is as a host material for phosphors used in lighting and display technologies. mdpi.comtaylorfrancis.com When doped with manganese (Mn²⁺), this compound exhibits a strong green luminescence at approximately 525 nm under UV excitation, making it a crucial component in plasma display panels (PDPs) and cathode ray tubes. researchgate.net Research has also explored doping with other ions, such as europium (Eu³⁺), which results in red luminescence. nih.gov The luminescence intensity and color can be tuned by controlling factors like the concentration of the dopant ions and the calcination temperature during synthesis. nih.govacs.org Studies have shown that the emission intensity of Eu³⁺-doped this compound phosphors increases with the heat-treatment temperature due to improved crystallinity. mdpi.com
Ceramics and Glasses: this compound is a significant component in the production of specialty glasses and glass-ceramics. ontosight.aimdpi.com These materials are valued for applications ranging from technical glasses to high-performance optical glasses. mdpi.comresearchgate.net The addition of zinc oxide to silicate glasses can modify the network structure, influencing properties like refractive index, thermal expansion, and viscosity. researchgate.netresearchgate.net Research has focused on the crystallization behavior of this compound glasses to form glass-ceramics containing crystalline phases like willemite. ceramics-silikaty.cz These materials can exhibit desirable properties such as a low thermal expansion coefficient and excellent chemical resistance, making them suitable for applications like dental materials. ceramics-silikaty.czgoogle.com
Corrosion Inhibition: Inorganic this compound coatings are extensively used for the long-term corrosion protection of steel structures, particularly in harsh marine and industrial environments. ijsred.comohiolink.edu These coatings function by providing a protective barrier and through galvanic action, where the zinc corrodes preferentially to the steel. ijsred.com Research in this area focuses on optimizing the composition and application of these coatings to enhance their protective capabilities. wattyl.com.au Furthermore, novel this compound pigments are being developed as non-toxic, environmentally friendly alternatives for corrosion inhibition in coatings. ohiolink.edu Studies have also investigated the use of this compound compounds as corrosion inhibitors in drinking water systems to prevent the leaching of metals from pipes. nih.govepa.gov Recent work has also explored the creation of this compound/polypyrrole composites that exhibit self-healing properties for enhanced anticorrosion performance. acs.org
Interactive Data Table: Properties of this compound Materials
| Property | Value/Range | Material System | Application/Significance | Reference |
| Optical Properties | ||||
| Refractive Index (n) | 1.53 - 1.66 | This compound Glasses | Optical Materials | researchgate.net |
| Abbe Number (ν) | 44 - 58 | This compound Glasses | Optical Materials | researchgate.net |
| Luminescence Emission Peak (Mn²⁺ doped) | ~525 nm (Green) | α-Zn₂SiO₄:Mn²⁺ | Phosphors for Displays | researchgate.net |
| Luminescence Emission Peak (Mn²⁺ doped) | ~570 nm (Yellow) | β-Zn₂SiO₄:Mn²⁺ | Phosphors | mdpi.com |
| Luminescence Emission Peak (Eu³⁺ doped) | ~612 nm (Red) | Eu³⁺-doped Zinc/Silicate | Phosphors, Sensors | nih.gov |
| Thermal Properties | ||||
| Thermal Expansion Coefficient (α) | 35 - 140 (×10⁻⁷ K⁻¹) | This compound Glasses | Technical Glasses | researchgate.net |
| Max. Service Temperature | Up to 400°C | Inorganic Zinc-Rich Coatings | Protective Coatings | wattyl.com.au |
| Physical Properties | ||||
| Density | 2.7 - 3.60 g/cm³ | This compound Glasses | Glass-Ceramics | researchgate.net |
| Density (Theoretical) | ~4.0 g/cm³ | This compound | General | americanelements.com |
| Electrical Properties | ||||
| Dielectric Constant | Tunable, Ultralow | This compound Thin Films | High k-dielectric transistors | lidsen.comlidsen.com |
| Corrosion Protection | ||||
| Zinc Content in Film | 50% - 90% by weight | Inorganic Zinc-Rich Coatings | Corrosion Inhibition | wattyl.com.au |
Interactive Data Table: Synthesis Parameters for this compound
| Synthesis Method | Precursors | Temperature | Key Outcome/Phase | Reference |
| Solid-State Reaction | ZnO, SiO₂ | 800°C and above | Zn₂SiO₄ phase emerges | researchgate.net |
| Sol-Gel | Tetraethoxysilane, Zinc Acetate (B1210297) | - | Mn²⁺, Dy³⁺, Eu³⁺ doped Zn₂SiO₄ | taylorfrancis.com |
| Hydrothermal | Acid-treated clay, Zinc oxide/hydroxide (B78521) | 170°C - 210°C | Crystalline this compound (sauconite, hemimorphite, willemite) | google.com |
| Sputtering & Annealing | Si and ZnO layers | 300°C - 560°C | Amorphous Zn₂SiO₄ or ZnSiO₃ thin films | lidsen.comlidsen.com |
| Melt-Quenching & Sintering | ZnO, White Rice Husk Ash (SiO₂) | 750°C | β-Zn₂SiO₄ phase formation | mdpi.com |
| Co-precipitation | Zinc sulfate (B86663), Sodium silicate | Controlled | Zinc (meta)silicate pigments | ohiolink.edu |
| Dual Surfactant System | Tetraethoxysilane, Zinc Acetate, CTAC, F127 | 80°C (reaction), 600°C (calcination) | Hollow mesoporous this compound nanoparticles | rsc.orgrsc.org |
Structure
2D Structure
Properties
IUPAC Name |
dizinc;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSVWBENBHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68611-47-2, 13597-65-4 | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dizinc orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |
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| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZINC SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies and Advanced Fabrication Techniques for Zinc Silicate
Conventional Solid-State Reaction Methods
The solid-state reaction method is a traditional and widely used technique for the synthesis of ceramic materials like zinc silicate (B1173343). This method involves the direct reaction of solid precursors at elevated temperatures. Typically, zinc oxide (ZnO) and silicon dioxide (SiO₂) are used as the primary reactants. The process relies on the diffusion of ions between the solid particles, which necessitates high temperatures to overcome the kinetic barriers.
High Temperature Calcination and Reaction Times
High-temperature calcination is a critical step in the solid-state synthesis of zinc silicate. The reaction between ZnO and SiO₂ generally requires temperatures in the range of 1100°C to 1500°C to proceed at a reasonable rate. The calcination temperature and duration significantly impact the phase purity and crystallinity of the final product. For instance, studies have shown that increasing the calcination temperature, dwell time, or heating and cooling rates can lead to a higher purity of the desired this compound phase.
The formation of this compound via solid-state reaction is a diffusion-controlled process. Therefore, extended reaction times are often necessary to ensure complete reaction and homogenization of the product. Research indicates that holding the reactants at a high temperature for several hours is common practice. For example, a solid-state reaction between stratified silicon and zinc oxide reagents deposited by sputtering was carried out at 450°C for a duration of 6 to 18 hours to form this compound thin films. Incomplete reactions, resulting from insufficient temperature or time, can lead to the presence of unreacted ZnO and SiO₂ or intermediate phases in the final product.
Influence on Particle Shape and Size
The calcination temperature and reaction time in solid-state synthesis also exert a strong influence on the morphology and size of the resulting this compound particles. Higher temperatures and longer reaction times generally promote particle growth and sintering, leading to larger particle sizes. This is due to the enhanced diffusion rates at elevated temperatures, which facilitate the transport of material and the coarsening of particles.
The morphology of the particles can also be tailored by controlling the synthesis conditions. For example, one study on the synthesis of ZnO/Zn₂SiO₄ composites observed spherical morphologies at calcination temperatures of 600°C and 700°C. However, as the temperature was increased to 800°C, the particles began to form dumbbell-like or necking structures, indicating the onset of sintering and particle fusion. This demonstrates that a careful selection of calcination parameters is crucial for controlling the final particle characteristics.
| Calcination Temperature (°C) | Dwell Time (h) | Heating/Cooling Rate (°C/min) | Effect on Purity and Particle Size |
| Increasing Temperature | Constant | Constant | Increased purity and larger particle size |
| Constant | Increasing Time | Constant | Increased purity and larger particle size |
| Constant | Constant | Increasing Rate | Increased purity and larger particle size |
| 600-700 | 3 | Not specified | Formation of spherical particles |
| 800 | 3 | Not specified | Formation of dumbbell-like structures |
Solution-Based Synthesis Approaches
Solution-based synthesis methods offer several advantages over conventional solid-state reactions, including better homogeneity, lower synthesis temperatures, and greater control over particle size and morphology. Among these, the sol-gel method has emerged as a versatile and widely studied technique for the preparation of this compound.
Sol-Gel Methods
The sol-gel process is a wet-chemical technique that involves the transformation of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method allows for the mixing of precursors at an atomic level, leading to a more homogeneous and reactive starting material compared to the mechanical mixing of powders in the solid-state method.
The sol-gel synthesis of this compound typically involves the use of a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS), as the silica (B1680970) precursor, and a zinc salt, such as zinc acetate (B1210297) (Zn(CH₃COO)₂) or zinc nitrate (B79036) (Zn(NO₃)₂), as the zinc precursor. The process is generally carried out in a solvent, which can be water or an alcohol.
The gelation mechanism involves two primary reactions: hydrolysis and condensation.
Hydrolysis: The silicon alkoxide precursor reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction is often catalyzed by an acid or a base.
Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH
Condensation: The hydrolyzed silica precursors and the zinc species undergo polycondensation reactions to form a three-dimensional network of Si-O-Si and Si-O-Zn bonds. This process results in the formation of a gel, which is a rigid, porous network entrapping the solvent. The condensation reaction can proceed through either a water condensation or an alcohol condensation mechanism.
(HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O
(HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH
The pH of the solution and the water-to-alkoxide ratio are critical parameters that influence the rates of hydrolysis and condensation, and consequently, the structure of the resulting gel. For instance, acid catalysis tends to produce weakly branched, polymer-like gels, while base catalysis often leads to more particulate and highly branched gel networks. The order of addition of precursors and the choice of solvent also play a significant role in the gelation time and the properties of the final material.
The as-prepared gel from the sol-gel process is typically amorphous. A post-calcination heat treatment is therefore necessary to remove residual organic compounds and to induce crystallization of the this compound phase. The calcination temperature is a crucial factor in determining the final crystalline phase and microstructure.
Studies have shown that crystalline phases of this compound, such as willemite (α-Zn₂SiO₄), begin to form at temperatures above 800°C. The intensity of the diffraction peaks corresponding to this compound increases with increasing calcination temperature, indicating improved crystallinity. For example, in the synthesis of Eu³⁺ doped ZnO/Zn₂SiO₄ composites, the intensity of the Zn₂SiO₄ peaks was observed to increase as the calcination temperature was raised from 700°C to 800°C.
The final particle size and morphology are also influenced by the post-calcination temperature. Higher temperatures generally lead to an increase in crystallite size due to enhanced atomic diffusion and crystal growth.
| Precursor System | Catalyst | Gelation Conditions | Post-Calcination Temperature (°C) | Resulting Phase |
| TEOS, Zinc Acetate, Ethanol, Water | HCl | Varied precursor addition order | 900 | Crystalline ZnO and Zn₂SiO₄ |
| TEOS, Zinc Nitrate | Not specified | Not specified | >800 | Crystalline ZnO and Zn₂SiO₄ |
| Zinc Acetate, Amorphous SiO₂ | Not specified | Heat treatment of mixed precursors | 700-800 | Formation of Zn₂SiO₄ crystal phase |
Hydrothermal and Solvothermal Synthesis of this compound
Hydrothermal and solvothermal synthesis represent versatile and widely employed methods for the fabrication of crystalline this compound materials, often in the form of nanoparticles or complex hierarchical structures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. This approach allows for precise control over the crystallization process, influencing the phase, size, and morphology of the resulting this compound product.
In a typical hydrothermal process, precursors containing zinc and silicon, such as zinc salts (e.g., zinc nitrate, zinc acetate) and silicon sources (e.g., tetraethyl orthosilicate (TEOS), sodium silicate, or natural silica), are dissolved in a solvent and heated. researchgate.netgoogle.com Under these conditions, the solubility of the reactants increases, facilitating the chemical reactions that lead to the nucleation and growth of this compound crystals. google.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) can also be employed to direct the assembly of the nanoparticles into specific morphologies. researchgate.net
Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water. This modification can influence the reaction kinetics and the surface chemistry of the synthesized particles, offering an alternative route to control the material's properties. For instance, reactions performed in an ethanol/water mixture have been used to create one-dimensional zinc oxide nanostructures, which can be a related precursor stage to this compound formation under specific conditions. uchile.cl
Temperature and Pressure Control
Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, directly influencing the crystalline phase, particle size, and morphology of the synthesized this compound. The selection of specific temperature and pressure conditions dictates the reaction kinetics and the thermodynamic stability of the various possible this compound phases, such as willemite (α-Zn₂SiO₄), hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), or sauconite. google.com
Generally, higher temperatures promote the formation of more stable, anhydrous phases like willemite and enhance crystallinity. For example, the crystallization of Zn₂SiO₄ often requires temperatures of at least 100°C. epa.gov Some processes might start with the formation of a gel from precursors like zinc nitrate and ethyl silicate, which is then subjected to hydrothermal treatment at temperatures ranging from 180°C to 210°C under high pressures (500 to 40,000 psi) to yield different this compound structures. google.com Elevating the temperature further can transform hemimorphite into the willemite phase upon dehydration at temperatures exceeding 750°C. google.com
Pressure within the autoclave is primarily dependent on the temperature and the degree of filling of the vessel with the solvent. It plays a crucial role in maintaining the solvent in its liquid state above its boiling point, which is essential for the hydrothermal process. While specific pressure values are often not the independently controlled variable, they are an inherent part of the reaction conditions that influence the final product characteristics.
| This compound Phase | Temperature (°C) | Pressure | Key Findings | Reference |
|---|---|---|---|---|
| Sauconite, Hemimorphite, Willemite | 180 - 210 | 500 - 40,000 psi | Higher temperatures in this range favor the formation of hemimorphite or willemite phases from a hydrothermally treated gel. | google.com |
| Willemite (from Hemimorphite) | > 750 | Not specified | Heating and dehydrating hemimorphite at temperatures above 750°C results in the formation of willemite. | google.com |
| α-Zn₂SiO₄:Mn²⁺ | ~374 (near critical point) | ~0.7 GPa | Formation of the willemite phase occurs in as little as 400 seconds under supercritical water conditions. | researchgate.net |
Supercritical Water Methods
Supercritical water synthesis is an advanced hydrothermal technique that utilizes water at temperatures and pressures exceeding its critical point (374°C and 22.1 MPa). Under these conditions, water exhibits unique properties, such as low viscosity, high diffusivity, and a low dielectric constant, making it an excellent medium for rapid chemical reactions and the formation of highly crystalline nanomaterials.
This method has been shown to significantly reduce the reaction time required for the synthesis of this compound compared to conventional hydrothermal or solid-state methods. epa.govresearchgate.net For instance, the formation of green-emitting α-Zn₂SiO₄:Mn²⁺ crystals has been achieved in as short as 400 seconds at temperatures near water's critical point. researchgate.net This is a substantial improvement over traditional solid-state processes that can require temperatures around 1200°C and several hours of reaction time. researchgate.net The use of supercritical water provides a low environmental burden method for producing inorganic phosphors and other advanced materials. researchgate.netrsc.org
Control of Nanostructure Dimensionality and Morphology
The ability to control the dimensionality and morphology of this compound nanostructures is a key advantage of hydrothermal synthesis. By carefully adjusting synthesis parameters such as precursor concentration, the presence of surfactants, and the ratio of reactants, it is possible to produce a variety of morphologies, including nanosheets, nanoflowers, and nanoparticles. researchgate.net
For example, research has demonstrated that by varying the content of tetraethyl orthosilicate (TEOS) as the silicon source, a transformation in the product's phase and morphology can be induced. researchgate.net This can lead to a transition from nanosheets to nanoflowers and eventually to nanoparticles. researchgate.net The flower-like structures are often hierarchical superstructures assembled from well-aligned and highly ordered rod bundles. researchgate.net The use of capping agents or surfactants can selectively adsorb onto certain crystal facets, influencing the growth rate in different directions and thereby controlling the final shape of the nanostructure. rsc.orgrsc.org
| Precursors | Surfactant/Additive | Key Synthesis Parameter | Resulting Morphology | Reference |
|---|---|---|---|---|
| ZnSO₄·7H₂O, TEOS | CTAB | Increasing TEOS content | Transition from nanosheets to nanoflowers to nanoparticles | researchgate.net |
| Not specified | Not specified | Varying reactant concentrations | Hierarchical superstructures assembled from rod bundles | researchgate.net |
| Zinc Acetate, NaOH | Citric Acid | Temperature (100-200°C) | Hexagonal rods, flower-like structures, flake-like roses | nih.govmdpi.com |
pH-Controlled Conditions
The pH of the reaction solution is a crucial factor that significantly impacts the morphology and phase composition of the materials synthesized via hydrothermal methods. The pH influences the hydrolysis and condensation rates of the precursors and can affect the surface charge of the growing nanoparticles, thereby altering their aggregation behavior and final morphology.
In the synthesis of related zinc-based materials like zinc oxide, it has been shown that varying the pH can lead to the formation of diverse structures such as needles, petals, or flowers. nih.gov For instance, well-formed hexagonal pellets of ZnO can be obtained at a pH of 8.0-8.5, whereas strongly basic conditions (pH 11.0 and 13.5) tend to produce small, elongated particles. nih.govmdpi.com While these examples are for ZnO, the principles of pH control are directly applicable to the synthesis of this compound, where the pH can determine which silicate or hydroxide (B78521) species are present and reactive in the solution. For instance, in a pH-dependent photodegradation study using ZnO nanoparticles, the process was evaluated across a pH range of 4 to 10, demonstrating the importance of pH in surface reactions. mdpi.com
Co-precipitation Techniques
Co-precipitation is a straightforward and effective method for synthesizing this compound precursors, which can then be transformed into the final crystalline product, often through subsequent calcination. This technique involves the simultaneous precipitation of zinc and silicon species from a solution.
In a typical co-precipitation synthesis, aqueous solutions of a soluble zinc salt (e.g., zinc nitrate) and a soluble silicate (e.g., sodium silicate) are mixed. A precipitating agent, such as sodium hydroxide, is often added to adjust the pH and induce the precipitation of a zinc-silicon hydroxide or a related precursor gel. banglajol.infochemijournal.com The resulting precipitate is then washed to remove unwanted ions, dried, and calcined at elevated temperatures to form the desired this compound phase. banglajol.info The calcination temperature plays a critical role in the crystallization and final properties of the material. For instance, in the synthesis of ZnO nanoparticles via co-precipitation, the precursor precipitate is calcined at temperatures around 300°C to achieve the crystalline oxide. chemijournal.com This method is valued for its simplicity and scalability in producing fine, uniform particles. google.com
One-Pot Synthesis Methods
One-pot synthesis methods offer an efficient and streamlined approach to fabricating complex materials like this compound by integrating multiple reaction steps into a single process. This methodology minimizes waste, reduces synthesis time, and can provide better control over the final product's properties by ensuring a uniform distribution of components.
An example of a one-pot approach is the synthesis of zinc-doped mesoporous silica, where the zinc and silicon precursors are reacted simultaneously in a microemulsion system followed by hydrothermal treatment. mdpi.com In such a synthesis, zinc acetate can be used as the zinc source and tetraethoxysilane as the silica source, with surfactants employed to create the mesoporous structure. mdpi.comrsc.org This method allows for the direct incorporation of zinc into the silica matrix in a single step. mdpi.com Another variation involves the hydrothermal treatment of a mixture of glucose and a zinc salt, which, after calcination, can produce hollow spheres of zinc oxide, a related material whose synthesis principles can be adapted for zinc silicates. nih.gov These one-pot methods provide a facile and inexpensive route for creating structured nanomaterials without the need for sequential core formation and shell growth steps. rsc.org
Thin Film Deposition Techniques
The fabrication of this compound thin films is critical for their integration into electronic and optoelectronic devices. Various techniques have been developed to deposit high-quality films with controlled thickness and properties.
Sputtering-Based Approaches
Sputtering is a physical vapor deposition technique that involves ejecting atoms from a target material, which then deposit onto a substrate to form a thin film. This method is highly versatile for creating uniform and dense coatings.
Radio-frequency (RF) magnetron sputtering is a widely used technique for depositing thin films of dielectric materials like this compound. In this process, a planar magnetron multi-cathode sputtering apparatus can be utilized with both silicon (Si) and zinc oxide (ZnO) targets. mdpi.com The Si target may be coupled with a bi-polar pulsed DC generator, while the ZnO target is connected to an RF generator. mdpi.com Sputtering is typically carried out in a vacuum chamber with pressures ranging from 0.53 to 2.0 Pa. mdpi.com The power supplied to the silicon and zinc oxide targets can be varied, for instance, in the ranges of 350-450 W and 700-1000 W, respectively, to control the deposition rate and film composition. mdpi.com
A scalable and innovative method for synthesizing this compound thin films involves a two-step process: the initial deposition of layered silicon and zinc oxide reagents via sputtering, followed by a solid-state reaction induced by thermal annealing. mdpi.commti-japan.com This approach allows for the formation of amorphous and transparent this compound films at relatively low temperatures, ranging from 300 °C to 560 °C. mdpi.commti-japan.com
The process begins with the deposition of multi-layered Si-ZnO structures onto substrates such as quartz, borosilicate glass, or silicon wafers using magnetron sputtering. mdpi.com Following deposition, the stratified reagents are subjected to a solid-state reaction in a programmable oven, either in air or under vacuum (e.g., at 2 × 10⁻² Pa). mdpi.com The annealing duration and temperature are critical parameters that dictate the final product. For example, a reaction at 450 °C in a vacuum for 6 hours can result in the formation of this compound thin-film composites. mdpi.commti-japan.com
Longer annealing times (from 6 to 18 hours) and higher temperatures, in conjunction with thin sputtered layers, promote the formation of transparent this compound. mdpi.commti-japan.com Conversely, lower annealing temperatures or shorter durations may result in a composite material containing unreacted Si or ZnO nanoaggregates dispersed within the this compound matrix. mdpi.com The molar ratio of the initial reagents also plays a crucial role; for instance, a Zn/Si molar ratio of 1.67 with a long annealing time of 12 hours in air can yield a single phase of insulating zinc orthosilicate. mti-japan.com
| Parameter | Value | Reference |
|---|---|---|
| Sputtering Pressure | 0.53 to 2.0 Pa | mdpi.com |
| Silicon Target Power | 350-450 W | mdpi.com |
| Zinc Oxide Target Power | 700-1000 W | mdpi.com |
| Annealing Temperature | 300 °C to 560 °C | mdpi.commti-japan.com |
| Annealing Duration | 3 to 18 hours | mdpi.com |
| Zn/Si Molar Ratio for Insulating Phase | 1.67 | mti-japan.com |
Liquid-Phase Epitaxial Growth
Liquid-phase epitaxy (LPE) is a method for growing high-quality crystalline thin films from a supersaturated solution onto a single-crystal substrate. acs.orgrsc.org The process generally involves bringing a substrate into contact with a solution of the material to be grown at a temperature slightly below its saturation point. As the system cools, the material precipitates onto the substrate, forming an epitaxial layer that mimics the crystal structure of the substrate. acs.org
Flame Spray Pyrolysis
Flame spray pyrolysis (FSP) is a versatile and scalable technique for the synthesis of nanoparticles, including metal oxides and their composites. bohrium.comosti.gov In this process, a liquid precursor solution containing the elements of the desired material is sprayed into a high-temperature flame. osti.gov The precursor droplets undergo combustion and chemical reactions, leading to the formation of nanoparticles that are then collected. osti.gov
For the synthesis of this compound, a precursor solution containing zinc and silicon compounds, often dissolved in an organic solvent that also acts as a fuel, is used. bohrium.com For instance, zinc oxide/silica (ZnO/SiO₂) composite nanoparticles have been successfully synthesized using FSP. bohrium.comresearchgate.net In these studies, the initial precursor composition, specifically the Zn/Si ratio, was found to control the size of the resulting ZnO nanocrystals within the amorphous silica matrix, with sizes ranging from 1.2 to 11.3 nm. bohrium.comresearchgate.net While these composite particles consist of separate ZnO and SiO₂ phases, the formation of this compound (willemite) has been observed in FSP, particularly with longer residence times in the hot zone of the flame. bohrium.com
The key parameters in FSP that influence the final product include the precursor solution feed rate, the composition of the precursor solution (Zn/Si ratio), and the flame temperature. bohrium.comosti.gov For example, in the synthesis of ZnO/SiO₂ composite nanoparticles, a precursor solution flow rate of 1 mL/min dispersed by an oxygen flow of 3.85 L/min has been used. bohrium.com
Influence of Synthesis Parameters on Phase Formation and Purity
The formation of a pure this compound phase with the desired crystal structure is highly dependent on the synthesis parameters. Key factors that influence the phase and purity include the reaction temperature, the nature of the precursors, and the molar ratios of the reactants.
The annealing temperature plays a critical role in the crystallization and phase transformation of this compound. In solid-state reactions, for instance, the transformation of precursor materials into the crystalline α-Zn₂SiO₄ phase is temperature-dependent. Studies have shown that at lower temperatures, a mixture of unreacted precursors or metastable phases like β-Zn₂SiO₄ may be present. siliconsultant.com A single-phase α-Zn₂SiO₄ is typically achieved at higher temperatures, for example, around 1300 °C in a solid-state reaction. siliconsultant.com The crystallinity of the material, as indicated by the intensity of X-ray diffraction peaks, generally increases with higher sintering temperatures. mdpi.com
The type of precursor also has a significant impact on the final product. For instance, in solid-state synthesis, the use of crystalline silica as a precursor has been shown to yield larger and more uniform this compound particles compared to amorphous silica, which tends to promote the formation of smaller, spherical particles. siliconsultant.com In chemical vapor synthesis, the design of a volatile organometallic single-source precursor containing a pre-formed Zn-O-Si linkage can facilitate the preferential formation of pure this compound at lower temperatures.
| Synthesis Parameter | Influence on Phase/Purity | Example/Observation | Reference |
|---|---|---|---|
| Annealing/Reaction Temperature | Affects crystallinity and phase transformation. Higher temperatures generally lead to higher crystallinity and the formation of the stable α-Zn₂SiO₄ phase. | Single-phase α-Zn₂SiO₄ obtained at 1300 °C in a solid-state reaction. | siliconsultant.com |
| Precursor Type | Influences particle morphology and reaction kinetics. | Crystalline silica precursor yields larger, more uniform particles than amorphous silica in solid-state synthesis. | siliconsultant.com |
| Zn/Si Molar Ratio | Determines the stoichiometry of the final product and can influence particle size and phase purity. | In FSP of ZnO/SiO₂ composites, the Zn/Si ratio controls the size of ZnO nanocrystals. | bohrium.comresearchgate.net |
| Annealing Duration | Affects the completeness of the reaction and the formation of a single phase. | Longer annealing times (e.g., 12 hours) can promote the formation of a single insulating zinc orthosilicate phase. | mti-japan.com |
Effect of Heat Treatment and Sintering Temperature
Heat treatment and sintering are critical steps in many synthesis routes for this compound, particularly in solid-state reactions. The temperature and duration of these thermal processes directly influence the material's crystallinity, grain size, and phase composition.
Higher sintering temperatures generally lead to increased crystallinity of this compound. In solid-state fabrication methods, increasing the sintering temperature from 600 °C to 1000 °C results in more intense and sharper X-ray diffraction (XRD) peaks, which is indicative of higher crystallinity. This thermal energy promotes the fusion of zinc oxide (ZnO) and silicon dioxide (SiO₂) precursors. Similarly, studies using white rice husk ash as a silicon source found that samples remained in an amorphous state up to 700 °C, with crystallization beginning at 750 °C. mdpi.com As the temperature was further increased to 950 °C, the crystallinity continued to improve. mdpi.com
The temperature also dictates the specific crystalline phase (polymorph) of this compound that is formed. For instance, the β-Zn₂SiO₄ phase can be formed at temperatures between 750 °C and 850 °C. mdpi.com As the temperature is elevated to 900 °C, a thermodynamic transition to the α-Zn₂SiO₄ phase (willemite) occurs. mdpi.com In other synthesis methods, such as chemical vapor synthesis, an initial processing temperature of 750 °C can produce amorphous particles, while an increase to 900 °C leads to the formation of nanocrystallites of β-Zn₂SiO₄ embedded within an amorphous matrix. nih.gov
Grain growth is another temperature-dependent phenomenon. Higher sintering temperatures provide the necessary energy for smaller grains to merge into larger ones. chalcogen.ro For example, the average grain size of a ZnO-SiO₂ composite was observed to increase from 72.23 nm at room temperature to 121.37 nm when sintered at 700 °C. researchgate.net This increase in grain size is often accompanied by the formation of more densely packed and smooth surface morphologies. chalcogen.ro However, excessively high temperatures can sometimes lead to undesirable effects. In the synthesis of tetrapodal zinc oxide (T-ZnO) particles, increasing the temperature from 920 °C to 1000 °C led to the formation of a thin amorphous layer of silicon oxide (SiOx) on the particle surfaces. researchgate.net
Conversely, lower temperature methods can be employed to create amorphous this compound. Thin films have been synthesized via solid-state reactions at temperatures ranging from 300 °C to 560 °C, resulting in amorphous, transparent materials. lidsen.com The duration of the heat treatment is also a crucial parameter; longer annealing times, in conjunction with high temperatures, favor the formation of crystalline zinc silicates, whereas shorter durations at lower temperatures can yield composites containing non-reacted precursors within an amorphous matrix. lidsen.com
Table 1: Effect of Sintering Temperature on this compound Properties This table is interactive. You can sort and filter the data by clicking on the column headers.
| Sintering Temperature (°C) | Resulting Phase(s) | Key Observations | Reference |
|---|---|---|---|
| 27 - 700 | Amorphous | Sample remains in a glassy, amorphous state with no grain growth observed. | mdpi.com |
| 300 - 560 | Amorphous | Produces transparent, amorphous thin films via solid-state reaction. | lidsen.com |
| 750 | β-Zn₂SiO₄ | Crystallization begins; irregular grain shapes start to aggregate. | mdpi.com |
| 750 | Amorphous | Aerosol-deposited particles are amorphous with primary particle size of 12 nm. | nih.gov |
| 800 | β-Zn₂SiO₄ | Continued crystal growth and aggregation. | mdpi.com |
| 900 | α-Zn₂SiO₄ | Thermodynamic phase change from β- to α-phase. | mdpi.com |
| 900 | β-Zn₂SiO₄, ZnO in amorphous matrix | Nanocrystallites (3-5 nm) form within an amorphous matrix. | nih.gov |
| 600 - 1000 | Zn₂SiO₄ (Willemite) | Increased temperature leads to higher crystallinity and sharper diffraction peaks. |
Role of Precursor Concentration and Molar Ratios
The molar ratio of zinc to silicon (Zn/Si) is a critical factor in determining the final phase of the synthesized material. In the fabrication of thin films, a Zn/Si molar ratio of 1.67 was specifically chosen to obtain a single insulating phase of zinc orthosilicate. lidsen.com Altering this ratio can lead to the formation of different phases or composites. For example, an increase in the ZnO/SiO₂ ratio has been shown to facilitate the formation of willemite (α-Zn₂SiO₄).
In the synthesis of zinc-rich alkali silicate primers, the molar ratio of silicon dioxide to potassium oxide (SiO₂/K₂O) in the silicate solution plays a significant role in the performance of the resulting coating. Research has shown that increasing the SiO₂/K₂O molar ratio from 3.135 to 5 improves the corrosion resistance of the coatings. put.ac.ir However, further increasing this ratio can have a detrimental effect, indicating an optimal ratio for performance. put.ac.ir
Precursor concentration also affects the physical characteristics of the synthesized particles. In the production of ZnO-silica nanocomposites using a spray drying method, it was observed that a higher concentration of ZnO colloids (10% vs. 5%) resulted in the formation of more particles. The choice of precursor compound itself is also vital. The chemical design of an organometallic single-source precursor, such as [{MeZnOSiMe₃}₄], can enable the preferential formation of pure zinc silicates by providing a pre-formed Zn-O-Si linkage. nih.gov
Furthermore, the presence and concentration of other ions or compounds in the precursor solution can direct the crystallization process. In the synthesis of zinc-containing zeolites, the zinc concentration can influence which crystal structure (polymorph) is formed. It is suggested that zinc can sequester silicate species in the growth mixture, which alters the effective Si/Al ratio and favors the crystallization of one polymorph over another.
Table 2: Influence of Precursor Ratios on Synthesis Outcomes This table is interactive. You can sort and filter the data by clicking on the column headers.
| System | Varied Ratio | Observation | Application/Outcome | Reference |
|---|---|---|---|---|
| This compound Thin Films | Zn/Si Molar Ratio | A ratio of 1.67 was optimal for producing a single phase of insulating zinc orthosilicate. | Optoelectronic materials | lidsen.com |
| Alkali Silicate Primer | SiO₂/K₂O Molar Ratio | Increasing the ratio from 3.135 to 5 improved corrosion resistance; higher ratios were detrimental. | Protective coatings | put.ac.ir |
| Zinc Zirconate Nanocomposite | Zr/Zn Precursor Ratio | An increase in the zinc precursor ratio led to a decrease in the crystallite size of the nanoparticles. | Nanomaterial synthesis | researchgate.net |
| ZnO-Silica Nanocomposite | ZnO Colloid Concentration | A higher concentration (10% vs 5%) resulted in the formation of more particles. | Nanocomposite production |
Control of Crystallization and Amorphous Phases
The ability to selectively synthesize this compound in either a crystalline or an amorphous form is crucial for tailoring its properties to specific applications. Several synthesis parameters can be adjusted to control the phase outcome, including reaction temperature, time, and the chemical environment.
Low-temperature synthesis routes are often employed to produce amorphous this compound. Solid-state reactions carried out at temperatures between 300 °C and 560 °C can yield amorphous thin films. lidsen.com The duration of the thermal treatment is also key; short annealing times (3 to 6 hours) at these lower temperatures tend to result in amorphous composites. lidsen.com In chemical vapor synthesis, a processing temperature of 750 °C produced an amorphous aerosol containing agglomerated primary particles of about 12 nm. nih.gov
Conversely, achieving a crystalline structure typically requires higher temperatures and often longer reaction times. High annealing temperatures and/or extended annealing durations (from 6 to 18 hours) promote the formation of transparent, crystalline zinc silicates. lidsen.com The transition from an amorphous to a crystalline state can be precisely controlled by temperature. For instance, this compound glass-ceramics remain amorphous up to 700°C, with crystallization initiating at 750°C. mdpi.com Further heating can induce transformations between different crystalline polymorphs, such as the transition from the metastable β-Zn₂SiO₄ phase to the more stable α-Zn₂SiO₄ phase at around 900°C. mdpi.com
The chemical environment, including the choice of precursors and solvents, also plays a role. In the synthesis of zinc(II) coordination polymers, the anion of the zinc salt precursor and the solvent system were found to control the formation of crystalline versus amorphous products. rsc.org A fast precipitation process can favor the formation of an amorphous polymer, while slow diffusion methods can yield crystalline structures. rsc.org High-temperature annealing of ZnO films on silicon substrates can cause atomic diffusion between the film and the substrate, leading to the formation of a mixed phase containing crystalline Zn₂SiO₄ and amorphous silicon dioxide (a-SiO₂). researchgate.net This demonstrates that interactions with the substrate can also influence the final phase composition.
Ultimately, the control over crystallization is a kinetic and thermodynamic balancing act. Rapid quenching or low-temperature processing can "freeze" the material in a disordered, amorphous state, while sufficient thermal energy and time allow the atoms to arrange into a more stable, ordered crystalline lattice.
Structural Characterization and Advanced Analysis of Zinc Silicate
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of zinc silicate (B1173343). By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can obtain fundamental information about its phase composition, crystallinity, and the size of its crystallites.
Crystallinity and Crystal Growth Progression
XRD is a powerful tool for monitoring the transformation of zinc silicate from an amorphous to a crystalline state and tracking the progression of crystal growth. mdpi.com As a sample is subjected to heat treatment (calcination or sintering), its crystallinity generally improves. This is observed in the XRD pattern as the diffraction peaks become sharper, narrower, and more intense. mdpi.comresearchgate.net
The transition from a broad, featureless pattern, characteristic of an amorphous glass, to a pattern with well-defined peaks indicates the onset of crystallization. mdpi.commdpi.com For example, studies have shown that this compound samples can be amorphous at room temperature and after heating to 700 °C, with crystallization beginning at temperatures around 750 °C. mdpi.com The increasing sharpness of peaks with higher sintering temperatures is attributed to the enhanced diffusion of ions, which accelerates crystal growth and results in larger, more well-ordered crystals. mdpi.com
Crystallite Size Determination
The average size of the crystallites (small, single-crystal domains) within a polycrystalline material can be estimated from the broadening of XRD peaks. The most common method for this calculation is the Debye-Scherrer equation:
D = (Kλ) / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically ~0.9).
λ is the wavelength of the X-ray source (e.g., 1.5406 Å or 0.154056 nm for Cu Kα radiation). lidsen.comlidsen.com
β is the full width at half maximum (FWHM) of the diffraction peak (in radians). lidsen.com
θ is the Bragg diffraction angle. lidsen.com
This equation demonstrates an inverse relationship between crystallite size and the width of the diffraction peak; smaller crystallites produce broader peaks, while larger crystallites result in sharper peaks. mdpi.com Researchers have used this method to calculate crystallite sizes for nanocrystalline α-Zn₂SiO₄, yielding sizes as small as 39 nm. uni-konstanz.de
Spectroscopic Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with the material to provide insights into its chemical bonding, molecular structure, and electronic properties. For this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for characterizing its vibrational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrations in its molecular bonds. Each type of bond vibrates at a characteristic frequency, so the resulting FTIR spectrum serves as a molecular "fingerprint" of the material.
The FTIR spectrum of this compound is dominated by vibrations associated with the silicate (SiO₄) and zincate (ZnO₄) tetrahedral units that form its structure. The analysis of these absorption bands confirms the formation of the this compound network and provides details about its structure. researchgate.net
Key vibrational modes and their corresponding wavenumber ranges are:
Si-O-Si Asymmetric Stretching: A strong absorption band typically observed in the 800-1200 cm⁻¹ region is characteristic of the asymmetric stretching vibrations of Si-O bonds within the SiO₄ tetrahedra. researchgate.netfrontiersin.org In this compound, the presence of zinc influences this band. A shift of the Si-O stretching peak from around 1100 cm⁻¹ (typical for pure SiO₂) to lower values (e.g., 1060 cm⁻¹) is indicative of the formation of Si-O-Zn linkages. lidsen.com
Si-O-Zn Stretching: The formation of the this compound network is explicitly confirmed by the appearance of bands attributed to Si-O-Zn stretching. These vibrations often appear in the 870-970 cm⁻¹ range. lidsen.comresearchgate.net
Symmetric Stretching of SiO₄: The symmetric stretching vibrations of the SiO₄ tetrahedra are typically found at lower wavenumbers, such as around 865 cm⁻¹. mdpi.com
ZnO₄ and SiO₄ Vibrations: The region from approximately 400 to 700 cm⁻¹ contains bands related to the vibrations of both ZnO₄ and SiO₄ tetrahedra. Specific assignments include the asymmetric deformation of SiO₄ (~460 cm⁻¹) and the symmetric and asymmetric stretching of ZnO₄ (e.g., ~576 cm⁻¹ and ~615 cm⁻¹, respectively). mdpi.comresearchgate.net The existence of vibrations from both ZnO₄ and SiO₄ groups is considered strong evidence for the formation of the Zn₂SiO₄ phase. researchgate.net
The sharpening of these absorption bands with increasing heat treatment temperature corresponds to the increased crystallinity of the sample, a finding that complements XRD analysis. mdpi.com
The table below summarizes the characteristic FTIR absorption bands observed in this compound and their corresponding vibrational assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Bond/Group |
| ~1060 | Asymmetric Stretching | Si-O (in Si-O-Zn) |
| 930 - 980 | Asymmetric Stretching | Si-O-Zn, SiO₄ |
| ~865 | Symmetric Stretching | SiO₄ |
| ~615 | Asymmetric Stretching | ZnO₄ |
| ~576 | Symmetric Stretching | ZnO₄ |
| ~460 | Asymmetric Deformation | SiO₄ |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal structures, providing insights into the phase composition of this compound.
In the analysis of this compound composites, Raman spectroscopy helps to identify the different phases present. For instance, in a composite formed from an incomplete reaction, deconvolution of the Raman spectrum can distinguish between amorphous silicon (peak at 460 cm⁻¹), nano-amorphous silicon (495 cm⁻¹), nano-crystalline silicon (517 cm⁻¹), and zinc oxide (435 cm⁻¹). lidsen.com This technique is particularly sensitive to the presence of metastable phases, such as β-Zn₂SiO₄, which may not be detectable by other methods like X-ray diffraction (XRD). kirj.ee For example, in crystalline silica-based samples heated to 900 °C, Raman analysis detected both α-Zn₂SiO₄ peaks and a low-intensity peak at 173 cm⁻¹, which is associated with β-Zn₂SiO₄. kirj.ee
The Raman spectra of this compound are dominated by peaks corresponding to the vibrations of [SiO₄]⁴⁻ and [ZnO₄]⁶⁻ tetrahedra in the α-Zn₂SiO₄ structure. kirj.ee As the synthesis temperature increases above 1100 °C, prominent peaks appear at various wavenumbers including 116, 145, 162, 175, 193, 217, 236, 284, 298, 384, 400, 552, 595, 627, 871, 908, and 947 cm⁻¹, all attributed to α-Zn₂SiO₄. kirj.ee The intensity of these Raman peaks generally increases with higher calcination temperatures, indicating an enhancement in the crystalline behavior of the material. researchgate.net Specifically, crystalline willemite (a form of this compound) calcined between 800 and 1000 °C exhibits vibrational peaks at 866, 906, and 947 cm⁻¹, which originate from the surface of the siloxane group. researchgate.net
The following table provides a comparison of SiO₄ vibrational bands in Ni²⁺ doped α-Zn₂SiO₄ ceramic powders.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Symmetric bending | 400 - 500 |
| Asymmetric bending | 500 - 650 |
| Symmetric stretching | 800 - 900 |
| Asymmetric stretching | 900 - 1100 |
Table 1: Comparison of SiO₄ vibrational bands in Ni²⁺ doped willemite α-Zn₂SiO₄. researchgate.net
UV-Vis-NIR Spectroscopy
UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is employed to study the optical properties of this compound, particularly its absorption characteristics and optical band gap.
The optical absorption spectra of this compound materials provide valuable information for determining their optical band gap. The absorption edge in the UV-Vis spectrum is a key feature used for this calculation. For glassy this compound samples, there is typically no sharp absorption edge, which is a characteristic of the glassy state. semanticscholar.org
The optical band gap (E_opt) is often determined using the Tauc plot method. lidsen.comaip.org For this compound, which is considered to have a direct transition, the Tauc plot is constructed by plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. lidsen.com The optical band gap is then found by extrapolating the linear portion of the plot to the x-axis. aip.org
The optical band gap of this compound can vary depending on its composition, phase, and the presence of dopants. For instance, studies have identified different band gap values for various phases within this compound composites:
Zinc Orthosilicate (B98303) and Metasilicate: Band gap values of approximately 5.6 eV and 4.6 eV have been reported. lidsen.comlidsen.com
Pristine Zn₂SiO₄ Nanowires: An optical band gap of 5.06 eV has been measured. aip.org
Co-doped Zn₂SiO₄ Nanowires: Doping with cobalt can significantly reduce the band gap to 4.38 eV. aip.org
This compound Glass-Ceramics: The optical band gap has been observed to decrease from 3.867 eV to 3.423 eV with increasing heat treatment temperature. mdpi.com
The following table summarizes the optical band gap values for different this compound materials and related compounds found in composites.
| Material | Optical Band Gap (eV) |
| Zinc Orthosilicate | 5.6 |
| Zinc Metasilicate | 4.6 |
| Amorphous Silicon Nanoparticles | 2.55 |
| Silicon Nanocrystals | 1.72 |
| Bulk ZnO | 3.35 |
| ZnO Nanocrystals | 3.65 |
| Pristine Zn₂SiO₄ Nanowires | 5.06 |
| Co-doped Zn₂SiO₄ Nanowires | 4.38 |
| This compound Glass-Ceramics (Increasing Heat Treatment) | 3.867 to 3.423 |
Table 2: Optical band gap values for various this compound and associated materials. lidsen.comaip.orglidsen.commdpi.com
It's important to note that density functional theory (DFT) calculations have estimated the fundamental band gaps for different polymorphs of ZnSiO₃ and Zn₂SiO₄ to be in the range of 2.22–4.18 eV. aip.org However, these calculated values are often smaller than experimental values. aip.org
Microscopic and Morphological Characterization
Microscopic techniques are essential for understanding the surface morphology, grain structure, and nanostructure of this compound.
Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface features and microstructure of this compound materials. mdpi.com
FESEM analysis reveals the evolution of surface morphology and grain growth in this compound as a function of processing conditions, such as sintering temperature. mdpi.com
For this compound glass-ceramics, FESEM micrographs show that at lower temperatures (e.g., 27 °C and 700 °C), there is no significant grain growth, and the surface appears glassy and amorphous. mdpi.com As the sintering temperature increases to 750 °C and 800 °C, the particles begin to aggregate, and crystallization starts to occur, though the grains may still have an irregular shape. mdpi.commdpi.com With further increases in temperature, the grain size increases, indicating enhanced crystallinity. mdpi.com At higher temperatures, the glass-ceramics can become densely packed with strong connections between the grains. mdpi.com In some cases, at very high temperatures (1200 and 1400 °C), the material can become granular with a homogenous distribution of hexagonal and rectangular shapes. mdpi.com
The grain size of this compound can increase significantly with sintering temperature. For example, in one study, the grain size of this compound increased from 1011 nm to 3518 nm as the sintering temperature was raised. researchgate.net The surface morphology of Zn-Ni coatings after silica (B1680970) passivation also shows the formation of a silica layer on the underlying deposit. sterc.org
The following table summarizes the observed morphological changes in this compound glass-ceramics at different sintering temperatures based on FESEM analysis. researchgate.net
| Sintering Temperature (°C) | Observed Morphology |
| 27 | Glassy surface, no grain growth |
| 700 | Glassy surface, no grain growth |
| 750 | Aggregation starts, irregular shape |
| 800 | Aggregation, irregular shape |
| 850 | Increased grain size, increased crystallinity |
| 900 | Densely packed grains |
| 950 | Densely packed grains |
Table 3: Morphological changes in this compound glass-ceramics with sintering temperature. researchgate.net
This compound can be synthesized into a variety of nanostructure shapes, each with unique properties. FESEM is instrumental in characterizing these diverse morphologies.
Researchers have successfully synthesized this compound with various dimensionalities and well-defined shapes, including:
Hollow Spheres: Amorphous, zero-dimensional (0-D) hollow spheres have been produced. d-nb.info
Nanowires: One-dimensional (1-D) nanowires with crystalline structures have been synthesized. aip.orgd-nb.info These nanowires can have average lengths of 1.0–1.5 µm and diameters of 40–60 nm. aip.org Doping can influence the dimensions, with Co-doped nanowires showing increased length (4.0–5.0 µm) and diameter (70–90 nm). aip.org
Membranes: Two-dimensional (2-D) membranes with crystalline structures have also been prepared. d-nb.info
Flower-like and Urchin-like Structures: Hierarchical nanostructures resembling flowers and urchins have been synthesized using hydrothermal methods. rsc.org
Nanorod-like Morphology: Nanorod structures have been observed in Mn-doped Zn₂SiO₄. nih.gov
Nanoflower Structure: FESEM has confirmed the nanoflower structure in Nd³⁺/Yb³⁺ co-doped this compound thin films. nih.gov
These different nanostructures arise from the arrangement of zinc and silicon atoms, which are tetrahedrally coordinated by four oxygen atoms, forming various ring structures and growing in different dimensions. d-nb.info
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology and structure of this compound (Zn₂SiO₄) nanomaterials. TEM analysis reveals detailed information about the size, shape, and assembly of these nanostructures.
Various morphologies of this compound have been successfully synthesized and observed using TEM. For instance, studies have reported the formation of nanorod-like structures. mdpi.comresearchgate.net In one study, Mn-doped Zn₂SiO₄ nanorods were observed with lengths around 620 nm and widths of approximately 300 nm. researchgate.net Another investigation detailed the synthesis of rodlike Mn-doped Zn₂SiO₄ nanoparticles with diameters of 20–30 nm and an average length of 300 nm. capes.gov.br
Besides nanorods, other dimensionalities have been achieved. Researchers have synthesized zero-dimensional (0-D) hollow spheres of amorphous this compound with outer diameters ranging from 50 to 200 nm and a wall thickness of about 20 nm. d-nb.info One-dimensional (1-D) nanowires and two-dimensional (2-D) membranes have also been produced. d-nb.info Furthermore, the transformation of ZnO@SiO₂ core-shell nanowires into hollow Zn₂SiO₄ nanotubes through the Kirkendall effect has been documented, with the shell thickness being dependent on the annealing time. acs.org Sheaf-like structures composed of aggregated nanorods have also been reported. mdpi.com
TEM is also instrumental in observing the internal structure and crystallinity of the material. For example, in the formation of Zn₂SiO₄ nanotubes, TEM analysis showed the progression from a ZnO-core residue to a fully hollow structure. acs.org In studies of doped this compound, TEM can confirm the morphology of the resulting nanophosphors. researchgate.net The technique has been used to study the morphology of nanocrystalline undoped and Mn²⁺-doped this compound prepared by a sol-gel technique. researchgate.net
The general morphology of this compound nanostructures can be diverse, including nanoparticles, nanorods, and nanoflakes. researchgate.netnih.gov The synthesis method plays a crucial role in determining the final morphology. For instance, a sonochemical method was used to prepare Zn₂SiO₄ nanoparticles for the first time. nih.gov
| Morphology | Dopant | Synthesis Method | Dimensions | Source |
| Nanorods | Mn | Sol-gel | Length: ~620 nm, Width: ~300 nm | researchgate.net |
| Rodlike Nanoparticles | Mn | Hydrothermal | Diameter: 20-30 nm, Length: ~300 nm | capes.gov.br |
| Hollow Spheres | None | - | Outer Diameter: 50-200 nm, Wall Thickness: ~20 nm | d-nb.info |
| Nanotubes | None | Hydrothermal & Annealing | Shell Thickness: ~28 nm (after 2h annealing) | acs.org |
| Nanoparticles | None | Sonochemical | - | nih.gov |
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) provides crystallographic information at the atomic scale, making it indispensable for the detailed structural analysis of this compound. HRTEM images can reveal lattice fringes, crystal defects, and the nature of interfaces in nanostructured materials.
HRTEM studies have been crucial in confirming the crystalline nature of this compound nanostructures. For Mn-doped Zn₂SiO₄ nanorods, HRTEM has shown clear lattice fringes, with one study identifying a lattice spacing corresponding to the (113) plane. mdpi.comresearchgate.net In another case of sheaf-like Mn-doped Zn₂SiO₄, the nanorods were found to be composed of nanoparticles attached along the same direction, exhibiting mesocrystal characteristics. mdpi.com The measured lattice fringe of 0.659 nm was consistent with the (110) lattice planes. mdpi.com
The technique is also used to identify the phases present. For instance, in the study of ZnO@SiO₂ nanowires annealed to form this compound, Fast Fourier Transform (FFT) reconstructions of HRTEM images revealed intense spots with interplanar spacings that matched those of Zn₂SiO₄ crystals. dcu.ie Similarly, for this compound nanowires, HRTEM analysis identified exposed crystal faces of (211), (130), and (002) with corresponding lattice spacings of 0.3125 nm, 0.3277 nm, and 0.2600 nm. d-nb.info
However, HRTEM can also confirm the absence of crystallinity. In the case of this compound hollow spheres, HRTEM studies found no evidence of a crystal lattice, indicating that the spheres were amorphous. d-nb.info
HRTEM is often used in conjunction with other techniques to provide a comprehensive structural picture. For example, it has been used alongside X-ray diffraction (XRD) to characterize the morphology and crystallite size of both undoped and Mn-doped Zn₂SiO₄ nanophosphors. researchgate.netresearchgate.net The combination of these techniques confirmed the rhombohedral phase and nanorod-like morphology of the synthesized materials. mdpi.com
| Sample | Observed Plane | Lattice Spacing (nm) | Source |
| Mn-doped Zn₂SiO₄ Nanorod | (113) | - | mdpi.comresearchgate.net |
| Sheaf-like Mn-doped Zn₂SiO₄ | (110) | 0.659 | mdpi.com |
| This compound Nanowire | (211) | 0.3125 | d-nb.info |
| This compound Nanowire | (130) | 0.3277 | d-nb.info |
| This compound Nanowire | (002) | 0.2600 | d-nb.info |
Elemental and Chemical Composition Analysis
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a widely used technique for determining the elemental composition of a material. wikipedia.orgthermofisher.com When coupled with a transmission or scanning electron microscope, EDX provides localized chemical analysis, confirming the presence and distribution of elements within this compound samples. bruker.comthermofisher.com
In the analysis of this compound, EDX is routinely used to confirm the presence of the constituent elements: zinc (Zn), silicon (Si), and oxygen (O). d-nb.infonih.gov For doped this compound, such as Mn-doped Zn₂SiO₄, EDX is essential for verifying the incorporation of the dopant element (Mn) into the host lattice. mdpi.comresearchgate.net Elemental mapping through EDX can further illustrate the homogeneity of the dopant distribution within the nanostructures. mdpi.com
Quantitative analysis using EDX allows for the estimation of the weight and atomic percentages of the elements present. For example, in Mn-doped Zn₂SiO₄, EDX spectra have identified the characteristic X-ray emission peaks for Si (Kα₁ at 1.740 eV), O (Kα₁ at 0.525 eV), and Zn (Kα₁ at 8.639 eV, Kβ₁ at 9.572 eV). mdpi.com The presence of manganese was confirmed by its Kα₁ peak at 5.899 eV. mdpi.com
EDX analysis has been instrumental in various studies of this compound synthesis. For instance, it was used to confirm the composition of Zn₂SiO₄ nanoparticles prepared via a sonochemical method. nih.gov In the synthesis of this compound hollow spheres, EDX confirmed that both zinc and silicon were present in the sample, even after extensive washing, which helped to rule out the possibility of zinc ions being merely physically adsorbed onto a silica structure. d-nb.info Similarly, for zinc-iron silicate, EDX was used alongside other techniques to characterize the synthesized material. rsc.org
| Element | X-ray Line | Energy (eV) | Source |
| Silicon (Si) | Kα₁ | 1.740 | mdpi.com |
| Oxygen (O) | Kα₁ | 0.525 | mdpi.com |
| Zinc (Zn) | Kα₁ | 8.639 | mdpi.com |
| Zinc (Zn) | Kβ₁ | 9.572 | mdpi.com |
| Manganese (Mn) | Kα₁ | 5.899 | mdpi.com |
| Manganese (Mn) | Kβ₁ | 6.491 | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, chemical states, and electronic states of elements within a material. sci-hub.sebris.ac.uksurfacesciencewestern.com
In the study of this compound, XPS provides valuable insights into the bonding environment of the constituent atoms. For pure Zn₂SiO₄, the binding energies of the core levels of zinc, silicon, and oxygen are well-established. For instance, the Zn 2p doublet (2p₃/₂ and 2p₁/₂) appears at specific binding energies. In one report, for pure Zn₂SiO₄, the Zn 2p₃/₂ and Zn 2p₁/₂ peaks were located at 1022.7 eV and 1045.6 eV, respectively. sci-hub.se Another source lists the Zn 2p₃/₂ binding energy for Zn₂SiO₄ as 1022.60 eV. xpsdatabase.netxpsdatabase.net
Deviations from these standard binding energies can indicate changes in the chemical environment, such as the formation of defects or the incorporation of dopants. In a study of zinc-deficient Zn₂₋δSiO₄₋δ, the Zn 2p peaks were found to shift to lower binding energies (1021.60 eV for Zn 2p₃/₂ and 1044.51 eV for Zn 2p₁/₂), suggesting a slight decrease in the zinc valence state. sci-hub.se Conversely, the O 1s peak shifted to a higher binding energy (532.31 eV compared to 531.32 eV for pure Zn₂SiO₄), indicating a decrease in the electron cloud density of the oxygen atoms. sci-hub.se The Si 2p peak at 102.00 eV remained close to that of pure Zn₂SiO₄ (102.25 eV), showing little change in the silicon valence state. sci-hub.se
XPS is also used to study the incorporation of dopants. In Cr³⁺-doped Zn₂SiO₄, the Cr 2p₃/₂ peak was observed at ~577 eV, confirming the presence of Cr³⁺ ions. researchgate.net In zinc-iron silicate, the Zn 2p₃/₂ peak was found at 1025.3 eV, which is higher than that of pure ZnO, and was attributed to the formation of Zn-Si binary oxides. rsc.org
Furthermore, XPS can be used to analyze the formation of this compound at interfaces. In a study of a multifunctional this compound polymer coating on a zinc substrate, XPS detected Zn, Si, and O. researchgate.net The high-resolution Si 2p spectrum showed peaks corresponding to Si-O-Zn (102.7 eV) and Si-O-Si (103.9 eV) bonds, confirming the formation of the this compound polymer. researchgate.net
| Sample | Element/Core Level | Binding Energy (eV) | Source |
| Pure Zn₂SiO₄ | Zn 2p₃/₂ | 1022.7 | sci-hub.se |
| Pure Zn₂SiO₄ | Zn 2p₁/₂ | 1045.6 | sci-hub.se |
| Pure Zn₂SiO₄ | O 1s | 531.32 | sci-hub.se |
| Pure Zn₂SiO₄ | Si 2p | 102.25 | sci-hub.se |
| Zn₂₋δSiO₄₋δ | Zn 2p₃/₂ | 1021.60 | sci-hub.se |
| Zn₂₋δSiO₄₋δ | Zn 2p₁/₂ | 1044.51 | sci-hub.se |
| Zn₂₋δSiO₄₋δ | O 1s | 532.31 | sci-hub.se |
| Zn₂₋δSiO₄₋δ | Si 2p | 102.00 | sci-hub.se |
| Cr³⁺-doped Zn₂SiO₄ | Cr 2p₃/₂ | ~577 | researchgate.net |
| Zinc-Iron Silicate | Zn 2p₃/₂ | 1025.3 | rsc.org |
| This compound Polymer | Si 2p (Si-O-Zn) | 102.7 | researchgate.net |
| This compound Polymer | Si 2p (Si-O-Si) | 103.9 | researchgate.net |
Thermal Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition behavior of materials like this compound. uni-konstanz.deresearchgate.net
TGA has been employed to investigate the solid-state transformation of precursors into this compound. For example, the thermal decomposition of a cubane-type precursor, [{MeZnOSiMe₃}₄], was studied under both inert and oxidizing conditions. uni-konstanz.de In an inert atmosphere, the decomposition occurred between 184 °C and 270 °C, resulting in a final mass of 58%. uni-konstanz.de In an oxygen-containing atmosphere, the decomposition behavior was significantly different, with an initial mass increase followed by a sharp decomposition at 216 °C, ultimately yielding α-Zn₂SiO₄ as the main product. uni-konstanz.de
In the context of composite materials, TGA is used to understand the thermal events during processing. For a green ceramic tape made of a 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ composite, TGA showed a significant weight loss in the temperature range of 220–520 °C, corresponding to the burnout of organic components. mdpi.com A very slight weight loss of 0.2% around 790 °C was attributed to the possible evaporation of B₂O₃. mdpi.com
TGA is also used to determine the thermal stability of the final this compound product. In a study of Eu³⁺ doped Zn₂SiO₄, TGA and Differential Thermal Analysis (DTA) were used to analyze the non-isothermal crystallization kinetics. researchgate.net The TGA curves, in conjunction with DTA, revealed exothermic peaks corresponding to crystallization events. researchgate.net For instance, a sample heated in a conventional furnace showed a major crystallization peak at 1165.80 K (892.65 °C). researchgate.net
The thermal stability of related zinc compounds has also been investigated. ZnO is thermally stable to high temperatures, while ZnSO₄ is stable up to 680 °C before decomposing to ZnO above 900 °C. acs.org Such information is relevant for understanding the formation and stability of this compound under various thermal conditions.
| Material | Atmosphere | Temperature Range (°C) | Observation | Source |
| [{MeZnOSiMe₃}₄] Precursor | Inert | 184 - 270 | Decomposition, 42% mass loss | uni-konstanz.de |
| [{MeZnOSiMe₃}₄] Precursor | Oxygen | ~216 | Sharp decomposition | uni-konstanz.de |
| 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ Composite | Air | 220 - 520 | Significant weight loss (organic burnout) | mdpi.com |
| 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ Composite | Air | ~790 | Slight weight loss (0.2%), possible B₂O₃ evaporation | mdpi.com |
| ZnSO₄ | - | >680 | Decomposition | acs.org |
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique employed to investigate the thermal properties of this compound (Zn₂SiO₄). This method records the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. The resulting data provides valuable insights into various thermal events, such as phase transitions, crystallization, and decomposition, which are essential for understanding the formation and stability of different this compound polymorphs.
Research findings from DTA studies reveal distinct thermal behaviors of this compound, often dependent on its synthesis route and the nature of the precursor materials. For instance, the thermal analysis of this compound precursors, such as synthetic hemimorphite (Zn₄Si₂O₇₂·H₂O), shows that its dehydration at 680°C yields a mixture of metastable β-Zn₂SiO₄ and stable α-Zn₂SiO₄. researchgate.net Further heating of this mixture leads to a distinct exothermic peak at 873°C, which corresponds to the transformation of the metastable β-phase into the stable α-phase (willemite). researchgate.net At much higher temperatures, another phase transition is observed at 1500°C, where α-Zn₂SiO₄ converts to a stable β-Zn₂SiO₄ modification, which then melts at 1512°C. researchgate.net
The synthesis method significantly influences the crystallization behavior observed in DTA. In powders prepared through a combination of sol-gel and combustion methods, DTA curves show two prominent exothermic peaks. researchgate.net These peaks are attributed to the crystallization of β-willemite and its subsequent transformation into the α-phase. researchgate.net The specific temperatures of these events vary slightly depending on the combustion technique used. researchgate.net
Similarly, DTA studies on Eu³⁺ doped this compound prepared via a polymer-induced sol-gel method also show multiple exothermic events. researchgate.net Initial small peaks are attributed to structural stabilization processes. researchgate.net The main crystallization peak, representing a significant exothermic effect, occurs at higher temperatures and is also influenced by the heating method (conventional furnace vs. microwave oven). researchgate.net The calcination of this compound gels, as observed through DTA, generally consists of a series of oxidation and combustion reactions that are accompanied by significant exothermal effects, leading to the formation of nanosized Zn₂SiO₄ powders at temperatures around 800°C. scientific.net
The following table summarizes the key thermal events for this compound observed in various DTA studies.
| Sample Type/Precursor | Synthesis/Treatment Method | Peak Temperature (°C) | Interpretation of Thermal Event | Source |
| Synthetic Hemimorphite | Thermal Decomposition | 873 | Transition of metastable β-Zn₂SiO₄ to α-Zn₂SiO₄ | researchgate.net |
| α-Zn₂SiO₄ | Thermal Decomposition | 1500 | Phase transition from α-Zn₂SiO₄ to stable β-Zn₂SiO₄ | researchgate.net |
| Stable β-Zn₂SiO₄ | Thermal Decomposition | 1512 | Melting point | researchgate.net |
| Gel Powder | Microwave Combustion | 778 | Crystallization of β-willemite | researchgate.net |
| Gel Powder | Microwave Combustion | 895 | Transformation of β-willemite to α-willemite | researchgate.net |
| Gel Powder | Conventional Combustion | 788 | Crystallization of β-willemite | researchgate.net |
| Gel Powder | Conventional Combustion | 905 | Transformation of β-willemite to α-willemite | researchgate.net |
| Eu³⁺ doped Zn₂SiO₄ | Conventional Furnace | ~723 | Structural stabilization | researchgate.net |
| Eu³⁺ doped Zn₂SiO₄ | Conventional Furnace | ~893 | Main crystallization | researchgate.net |
| Eu³⁺ doped Zn₂SiO₄ | Microwave Oven | ~620 | Structural stabilization | researchgate.net |
| Eu³⁺ doped Zn₂SiO₄ | Microwave Oven | ~878 | Main crystallization | researchgate.net |
| 50% Zn₄B₆O₁₃–50% Zn₂SiO₄ | Composite Sintering | 957 | Endothermic peak; melting of eutectic | mdpi.com |
DTA is also instrumental in analyzing this compound within composite materials. For example, in Zn₄B₆O₁₃–Zn₂SiO₄ composites, a distinct endothermic peak at 957°C is identified as the melting point of the eutectic formed between the two phases. mdpi.com This demonstrates the utility of DTA in determining phase interactions and thermal stability in multi-component ceramic systems.
Luminescence Properties and Optical Phenomena of Zinc Silicate
Photoluminescence (PL) Spectroscopy
Photoluminescence in zinc silicate (B1173343) involves the absorption of photons, leading to the excitation of electrons to higher energy states, followed by the emission of light as they return to their ground state. The spectral characteristics of this emission provide valuable insights into the material's electronic structure and the nature of the luminescent centers.
Emission Spectra and Peak Analysis (Green, Yellow, Red, Blue, Cyan, Violet Emissions)
The emission spectrum of zinc silicate can be tailored to produce a range of colors, primarily through doping and controlling the crystalline phase.
Green Emission: The most well-known and efficient emission from this compound is the green luminescence, typically achieved by doping with manganese (Mn²⁺) in the α-phase (willemite) of Zn₂SiO₄. This results in a prominent emission peak centered around 522-529 nm. mdpi.comresearchgate.netnih.gov This green light is due to the ⁴T₁ to ⁶A₁ transition within the d-orbital electrons of the Mn²⁺ ions that substitute Zn²⁺ in the host lattice. mdpi.com The intensity of this green emission is highly dependent on the Mn²⁺ concentration, with quenching observed at higher doping levels. acs.org
Yellow Emission: When Mn²⁺ is doped into the metastable β-phase of this compound, a distinct yellow luminescence is observed, with an emission peak around 577 nm. mdpi.comosti.gov This yellow emission is also attributed to the spin-forbidden d-d transition within the Mn²⁺ ions, but the different crystal field environment of the β-phase compared to the α-phase causes the shift in emission wavelength. mdpi.com
Red Emission: Doping this compound with trivalent europium (Eu³⁺) ions can produce a strong red emission. researchgate.netacs.org This is due to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ions. researchgate.net Mesoporous Eu³⁺-doped zinc/silicate phosphors show a maximum red luminescence intensity at a wavelength of 612 nm under UV excitation. acs.orgnih.gov
Blue, Cyan, and Violet Emissions: Undoped this compound can exhibit blue emission bands. For instance, a broad blue emission around 450 nm has been observed in Eu-doped this compound, attributed to oxygen deficiency and zinc vacancy emission centers. rsc.orgrsc.org Another study reported blue emission peaks at 420 nm and 480 nm in cobalt-doped this compound nanophosphors. researchgate.net The incorporation of different catalysts like Sn, Ag, and Mn can lead to a wide visible spectral range of photoluminescence, including blue, cyan, and violet, depending on the crystalline structure. researchgate.net Terbium (Tb³⁺) doping can also result in blue emission at 490 nm alongside green emission. researchgate.net
Titanium-doped films have shown a broad PL peak at 386 nm, and upon annealing, three peaks at 380 nm, 398 nm, and 402 nm were observed. researchgate.net
The following table summarizes the emission peaks observed in this compound with different dopants.
| Dopant | Host Phase | Emission Color | Peak Emission Wavelength (nm) |
| Mn²⁺ | α-Zn₂SiO₄ | Green | 522 - 529 mdpi.comresearchgate.netnih.gov |
| Mn²⁺ | β-Zn₂SiO₄ | Yellow | 577 mdpi.com |
| Eu³⁺ | Zn₂SiO₄ | Red | 612 researchgate.netacs.orgnih.gov |
| Co²⁺ | Zn₂SiO₄ | Blue | 420, 480 researchgate.net |
| Tb³⁺ | Zn₂SiO₄ | Blue, Green | 490, 546 researchgate.net |
| Ti⁴⁺ | Zn₂SiO₄ | Violet/Blue | 380, 386, 398, 402 researchgate.net |
| Undoped/Defects | Zn₂SiO₄ | Blue | 450 rsc.orgrsc.org |
Excitation Wavelength Dependence
The photoluminescence intensity and, in some cases, the emission characteristics of this compound are dependent on the excitation wavelength.
For Mn²⁺-doped this compound, a broad excitation band is typically observed in the UV region. For example, Mn-doped Zn₂SiO₄ thin films showed a broad excitation band from 220 to 300 nm, with a maximum at around 243 nm. koreascience.kr Other studies have utilized excitation wavelengths of 250 nm and 254 nm to achieve strong green emission. mdpi.comresearchgate.net In Mn²⁺-doped β-Zn₂SiO₄, a strong yellow emission at 577 nm was observed under an excitation wavelength of 265 nm. mdpi.com The same yellow emission peak was also seen with vacuum ultraviolet excitation at 142 nm and 172 nm, with the latter producing a significantly higher intensity. mdpi.com
Eu³⁺-doped this compound exhibits strong red emission under excitation at both 256 nm and 393 nm. researchgate.net The luminescence intensity of Eu³⁺-doped zinc/silicate phosphors was found to be strongly enhanced under a shorter excitation wavelength of 254 nm compared to 365 nm. acs.org
In Terbium (Tb³⁺) doped zinc borosilicate glasses, characteristic emissions were observed under 363 nm excitation. nih.gov The excitation spectra for these glasses showed several sharp peaks, with the main peak for Na₂ZnSiO₄:Eu³⁺ located at 465 nm. researchgate.net
The following table details the excitation wavelengths used for different doped this compound phosphors.
| Dopant | Excitation Wavelength(s) (nm) | Resulting Emission |
| Mn²⁺ | 220-300 (peak at 243) koreascience.kr | Green |
| Mn²⁺ | 250 mdpi.com | Green |
| Mn²⁺ | 254 researchgate.net | Green |
| Mn²⁺ | 265, 142, 172 mdpi.com | Yellow |
| Eu³⁺ | 256, 393 researchgate.net | Red |
| Eu³⁺ | 254 acs.org | Red |
| Tb³⁺ | 363 nih.gov | Green, Blue, etc. |
| Tb³⁺ | 376 researchgate.net | Blue, Green |
| Eu³⁺ | 465 researchgate.net | Red |
Luminescence Decay Times
The luminescence decay time is a crucial parameter that describes the duration of the emission after the excitation source is removed. In manganese-doped this compound, the decay time is strongly influenced by the manganese concentration. As the Mn concentration increases from x=0.005 to x=0.12 in Zn₂₋ₓMnₓSiO₄, the decay time decreases from 30 ms (B15284909) to 6 ms. jst.go.jp Another study reported a decay time of approximately 5 ms for Mn-doped Zn₂SiO₄. acs.org
The decay time also varies between photoluminescence and cathodoluminescence. For a doping level of 25%, a decay time of 1.9 ms was measured in photoluminescence, while a shorter decay time of 0.7 ms was observed in cathodoluminescence. google.com The decay time for green luminescence from the α-phase is generally considerably larger than that of the yellow luminescence from the β-phase. researchgate.net
For europium-doped this compound, the luminescence decay under 393 nm excitation can be fitted by a single exponential, yielding a decay time of 1.43 ms. researchgate.net Under 256 nm excitation, the decay is double exponential with a slow decay time of 2.13 ms and a fast decay time of 2.05 ms. researchgate.net
The table below presents a summary of reported luminescence decay times for doped this compound.
| Dopant Concentration (x in Zn₂₋ₓMnₓSiO₄) | Luminescence Mode | Decay Time (ms) |
| x = 0.005 | Photoluminescence | 30 jst.go.jp |
| x = 0.08 | Photoluminescence | 9 jst.go.jp |
| x = 0.12 | Photoluminescence | 6 jst.go.jp |
| Not specified | Photoluminescence | ~5 acs.org |
| x = 0.25 | Photoluminescence | 1.9 google.com |
| x = 0.25 | Cathodoluminescence | 0.7 google.com |
| Eu³⁺ (under 393 nm excitation) | Photoluminescence | 1.43 researchgate.net |
| Eu³⁺ (under 256 nm excitation) | Photoluminescence | 2.13 (slow), 2.05 (fast) researchgate.net |
Cathodoluminescence (CL)
Cathodoluminescence is the emission of light when a material is bombarded by an electron beam. Manganese-activated this compound is a highly efficient cathodoluminescent material, which has led to its use in display applications. koreascience.krnih.gov
The decay times in cathodoluminescent mode are generally shorter than in photoluminescent mode. google.com For instance, with a manganese doping level of 25%, the cathodoluminescent decay time is 0.7 ms, compared to 1.9 ms in photoluminescence. google.com A study on Zn₂₋ₓMnₓSiO₄ phosphors reported cathodoluminescent decay times ranging from 1.8 ms to 0.7 ms for x between 0.2 and 0.25. google.com
Phosphorescence and Photostimulated Luminescence
This compound phosphors, particularly those doped with manganese, can store a significant amount of energy after excitation by short-wavelength UV photons or X-rays. researchgate.net This stored energy can be released over time as phosphorescence or stimulated by longer wavelength light (photostimulated luminescence, PSL). researchgate.netibm.com
The phosphorescence and photostimulated luminescence intensities in Mn and Mn+As doped Zn₂SiO₄ have been found to decay with time approximately as (time)⁻¹. ibm.com The green luminescence in these materials is attributed to the forbidden spin-flip transition of a 3d electron in Mn²⁺, which has a lifetime of about 10 ms. The phosphorescence observed beyond this time is due to the transfer of electrons from traps to ionized luminescent centers. aip.org A model based on radiative recombination by tunneling between holes trapped on Mn ions and electrons in shallow traps has been developed to explain these phenomena. ibm.com
Role of Doping in Luminescence Enhancement and Tunability
Doping is a critical strategy for enhancing the luminescence efficiency and tuning the emission color of this compound. nih.gov
Manganese (Mn²⁺): As discussed, Mn²⁺ is the most common dopant. Its concentration directly affects the luminescence intensity and decay time. researchgate.netjst.go.jp The crystal phase of the this compound host determines whether the emission is green (α-phase) or yellow (β-phase). mdpi.comosti.gov
Europium (Eu³⁺): Doping with Eu³⁺ introduces sharp red emission lines corresponding to the inner shell transitions of the ion. researchgate.netrsc.org The luminescence intensity increases with the Eu³⁺ concentration. acs.org
Terbium (Tb³⁺): Tb³⁺ doping can produce multiple emission bands, including blue and green, due to transitions from its excited states. researchgate.netmdpi.com
Titanium (Ti⁴⁺): Ti⁴⁺ doping has been shown to introduce blue and violet emission bands. researchgate.net
Cobalt (Co²⁺): Doping with Co²⁺ can lead to blue and green emissions. researchgate.net
Co-doping: The introduction of multiple dopants can further modify the luminescent properties. For example, co-doping with AlPO₄ has been shown to significantly increase the efficiency of Mn-doped this compound phosphors. aip.org
The ability to tune the luminescent properties through doping makes this compound a highly versatile material for various applications, from lighting and displays to advanced optical sensing. nih.govmdpi.com
Transition Metal Ion Doping (e.g., Mn²⁺, Co²⁺)
The doping of this compound with transition metal ions is a well-established method for inducing luminescence. taylorfrancis.com The electronic transitions within the d-orbitals of these ions, influenced by the crystal field of the host lattice, are responsible for the observed emission. researchgate.net
Influence on Emission Color and Intensity
The type of dopant ion and its concentration, as well as the phase of the this compound host, dictate the resulting emission color and intensity.
Manganese (Mn²⁺) Doping: Doping with manganese ions is particularly common and leads to distinct emission colors depending on the this compound phase. In the α-phase (α-Zn₂SiO₄), Mn²⁺ doping results in a characteristic green emission, typically centered around 525 nm. researchgate.netmdpi.com This green luminescence is attributed to the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of the Mn²⁺ ions. ugm.ac.id The intensity of this green emission can be optimized by controlling the Mn²⁺ concentration, with studies showing the highest luminescence intensity at a doping concentration of 5 at.%. researchgate.net In contrast, when Mn²⁺ is doped into the metastable β-phase (β-Zn₂SiO₄), a distinct yellow emission is observed, with a peak around 575 nm. researchgate.net Some research also reports the possibility of red emission at approximately 600 nm. researchgate.net The emission properties of manganese ions are primarily determined by the crystal field of the host material. mdpi.com
Cobalt (Co²⁺) Doping: The incorporation of cobalt (Co²⁺) ions into the this compound lattice can produce a prominent blue emission. jru-b.com Under excitation, Co²⁺-doped this compound exhibits a broad emission band, with a peak centered at approximately 460 nm. jru-b.com This blue luminescence is ascribed to the ⁴A₂ → ⁴T₁ (⁴P) transition of the Co²⁺ ions. jru-b.com The concentration of the Co²⁺ dopant can be systematically varied to study its effect on the luminescent properties. jru-b.com
| Dopant Ion | Host Phase | Emission Color | Emission Peak (approx.) | Electronic Transition |
|---|---|---|---|---|
| Mn²⁺ | α-Zn₂SiO₄ | Green | 525 nm | ⁴T₁(⁴G) → ⁶A₁(⁶S) |
| Mn²⁺ | β-Zn₂SiO₄ | Yellow | 575 nm | ⁴T₁(⁴G) → ⁶A₁(⁶S) |
| Co²⁺ | Zn₂SiO₄ | Blue | 460 nm | ⁴A₂ → ⁴T₁ (⁴P) |
Metastable Phase Luminescence (β-Zn₂SiO₄:Mn²⁺)
The metastable β-phase of Mn²⁺-doped this compound (β-Zn₂SiO₄:Mn²⁺) is of particular interest due to its characteristic yellowish luminescence. researchgate.netnih.gov This phase is acknowledged for the challenges associated with its synthesis and the uncertainties surrounding its crystal structure. researchgate.netnih.govnih.gov The yellow light emission from β-Zn₂SiO₄:Mn²⁺ peaks at around 570 nm. mdpi.com Achieving this vivid yellow luminescence often requires a straightforward single-step annealing process, substantial doping levels, a surplus of SiO₂, a brief annealing period, and rapid cooling. researchgate.netnih.gov The yellow emission is attributed to the spin-forbidden d-d transition within the Mn²⁺ ions situated in the β-Zn₂SiO₄ lattice structure. researchgate.net The β-phase is metastable and can transform into the stable α-phase at elevated temperatures, typically above 900°C. researchgate.netkirj.ee This phase transformation is irreversible. researchgate.net
Rare-Earth Ion Doping (e.g., Eu³⁺, Gd³⁺, Tb³⁺, Ce³⁺, Yb³⁺, Sm)
Doping this compound with rare-earth ions opens up further possibilities for tailoring its luminescent properties. taylorfrancis.comwu.ac.th The unique electronic structures of these ions, particularly the 4f-4f transitions, give rise to sharp and distinct emission peaks. tandfonline.com
4f-4f Transitions
The luminescence of rare-earth-doped this compound is often characterized by sharp emission lines resulting from intra-configurational 4f-4f electronic transitions. tandfonline.comresearchgate.net
Europium (Eu³⁺) Doping: Europium (Eu³⁺) is a widely used dopant that typically produces red or orange-red emission. tandfonline.com The emission spectrum of Eu³⁺-doped this compound is characterized by several bands corresponding to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) levels. scirp.org The most intense emission is often the ⁵D₀ → ⁷F₂ transition, which is responsible for the strong red light. tandfonline.comresearchgate.netscirp.org The exact position and intensity of these emission peaks can be influenced by the Eu³⁺ concentration and the local environment within the host lattice. researchgate.net
Samarium (Sm³⁺) Doping: Doping with samarium (Sm³⁺) can also induce red emission in this compound glass ceramics. scientific.net The photoluminescence under blue excitation is attributed to the ⁴G₅/₂ → ⁶H₁₁/₆ transition, with an emission peak observed at approximately 646.71 nm. scientific.net
Other Rare-Earth Ions: Other rare-earth ions such as terbium (Tb³⁺), dysprosium (Dy³⁺), erbium (Er³⁺), and ytterbium (Yb³⁺) have also been used to dope (B7801613) this compound, leading to a variety of emission colors and properties. taylorfrancis.comwu.ac.thfzu.cz For instance, Er³⁺ doping can lead to near-infrared emission around 1533 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. cdmf.org.br
| Dopant Ion | Emission Color | Key Transition | Emission Peak (approx.) |
|---|---|---|---|
| Eu³⁺ | Red/Orange-Red | ⁵D₀ → ⁷F₂ | ~612-615 nm |
| Sm³⁺ | Red | ⁴G₅/₂ → ⁶H₁₁/₆ | ~647 nm |
| Er³⁺ | Near-Infrared | ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1533 nm |
Persistent Luminescence
Persistent luminescence, also known as afterglow, is a phenomenon where a material continues to emit light for a period after the excitation source has been removed. nih.govsemanticscholar.org This property is achieved by co-doping the host material with a suitable activator (emitter) and a trap center. nih.gov In silicate-based phosphors, rare-earth ions often play a crucial role in creating the necessary energy traps. csic.es While extensive research has been conducted on persistent luminescence in various silicate hosts, the specific mechanisms in doped this compound are an area of ongoing investigation. nih.govcsic.eskoenvandeneeckhout.be
Correlation between Structural and Optical Properties
A strong correlation exists between the structural and optical properties of doped this compound. mdpi.comsciopen.comresearchgate.net The crystalline phase of the this compound host, the local coordination environment of the dopant ions, and the presence of any structural defects all play a significant role in determining the luminescent behavior. researchgate.netkirj.ee
For example, the distinct green and yellow emissions of Mn²⁺-doped this compound are directly linked to whether the manganese ions are incorporated into the α- or β-phase, respectively. researchgate.net The crystal field environment in each phase influences the energy levels of the Mn²⁺ ions, leading to different emission wavelengths. researchgate.netmdpi.com The synthesis method and subsequent heat treatments are critical in controlling the crystalline phase and, consequently, the optical properties. kirj.eemdpi.commdpi.com For instance, the formation of the rhombohedral α-Zn₂SiO₄ phase at higher sintering temperatures is associated with an increase in the optical band gap. mdpi.com Furthermore, the morphology and particle size of the this compound phosphors can also affect their luminescent intensity. mdpi.com
Doping Effects and Co Substitution in Zinc Silicate Systems
Doping into Zinc Silicate (B1173343) Lattice
The introduction of foreign ions, or dopants, into the zinc silicate (Zn₂SiO₄) crystal lattice is a well-established method for modifying its properties, particularly its luminescent characteristics. The willemite structure of this compound is a versatile host for various dopant ions.
The primary mechanism for incorporating dopant ions into the this compound lattice is substitution. In this process, the dopant ions replace the original ions at their lattice sites. A crucial factor governing this substitution is the ionic radius of the dopant relative to the host ion. For a dopant to readily substitute a host ion, their ionic radii should differ by approximately 15% or less. britannica.com Limited substitution may occur with a difference of 15% to 30%, while a greater difference makes substitution unlikely. britannica.com
In the case of this compound, which is often doped with manganese (Mn²⁺), the dopant Mn²⁺ ions typically substitute for the Zn²⁺ ions. mdpi.comnih.gov This is feasible due to the similarity in their ionic radii (Zn²⁺ ≈ 0.083 nm, Mn²⁺ ≈ 0.091 nm) and charge. mdpi.comnih.gov The substitution of Zn²⁺ by dopants with different ionic radii, such as Ce³⁺ (1.15 Å) for Zn²⁺ (0.74 Å), can lead to lattice expansion. nih.gov Similarly, the substitution of Si⁴⁺ can occur, for instance by Ge⁴⁺, as seen in naturally occurring willemite. mdpi.com
The incorporation of dopants into the this compound lattice can significantly alter its crystalline structure and morphology.
Crystalline Structure: Doping often introduces strain into the host lattice, which can be observed as shifts in X-ray diffraction (XRD) peaks. nih.gov For example, doping with Mn²⁺ can cause the diffraction peaks to shift to a lower angle, indicating lattice expansion due to the larger ionic radius of Mn²⁺ compared to Zn²⁺. nih.gov This doping process can also lead to lattice distortion and the creation of structural defects, which can influence the material's properties. mdpi.com In some instances, doping can enhance the crystallinity of the material. osti.gov
Morphology: The size and shape of the this compound crystals can also be affected by doping. Studies have shown that doping can lead to an increase in the size of nanoparticles or nanowires. nih.govaip.org For instance, doping this compound with cobalt was found to increase the length and diameter of the resulting nanowires. aip.org Conversely, the incorporation of zinc into hydroxyapatite (B223615) has been shown to reduce the length and width of the precipitated crystals. The morphology can also be influenced by the concentration of the dopant, with either insufficient or excessive amounts inhibiting the formation of compact crystal structures. optica.org
The following table summarizes the effects of different dopants on the morphology of this compound:
| Dopant | Host Material | Observed Morphological Change | Reference |
|---|---|---|---|
| Cobalt (Co) | This compound | Increase in length and diameter of nanowires. | aip.org |
| Cerium (Ce) | This compound | Increase in nanoparticle size. | nih.gov |
| Manganese (Mn) | This compound | Formation of nanorod-like morphology. | mdpi.com |
The concentration of the dopant plays a critical role in determining the properties of the final material. Generally, as the dopant concentration increases, the intended effect, such as photoluminescence intensity, also increases up to an optimal point. mdpi.comresearchgate.net Beyond this point, a phenomenon known as concentration quenching occurs, leading to a decrease in the desired property. mdpi.comresearchgate.netresearchgate.netacs.org
Concentration quenching happens when the dopant ions are too close to each other, which increases the probability of non-radiative energy transfer between them. mdpi.comresearchgate.net This leads to a reduction in the efficiency of the process, for example, a decrease in luminescence.
The optimal dopant concentration and the onset of saturation vary depending on the specific dopant-host system and the synthesis method. For Mn²⁺-doped this compound, studies have reported optimal luminescence at concentrations ranging from 3 wt.% to 6 wt.%. researchgate.netoptica.org In some systems, a high dopant concentration of over 5 mol% is necessary for certain effects. mdpi.com
The table below shows examples of optimal dopant concentrations and quenching effects in Mn-doped this compound.
| Dopant | Host Material | Optimal Concentration for Luminescence | Concentration Quenching Onset | Reference |
|---|---|---|---|---|
| Manganese (Mn) | This compound | 3 wt.% | > 3 wt.% | researchgate.netoptica.org |
| Manganese (Mn) | This compound | up to 6% | above 8% | researchgate.net |
Co-substitution in Other Materials (e.g., Hydroxyapatite, Calcium Silicate)
The concept of introducing multiple dopants simultaneously, known as co-substitution, is also applied to other materials like hydroxyapatite and calcium silicate to tailor their properties for specific applications.
A notable example is the co-substitution of zinc and silicate ions into the hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) lattice, creating a material referred to as ZnSiHA. royalsocietypublishing.orgmdpi.comnih.govresearchgate.netnih.goviaea.orgscientific-publications.net This co-substitution is investigated for potential biomedical applications, aiming to combine the beneficial effects of both zinc and silicon. royalsocietypublishing.org
The synthesis of phase-pure ZnSiHA has been achieved through methods like wet chemical precipitation followed by high-temperature treatment and mechanochemical synthesis. royalsocietypublishing.orgmdpi.com The substitution limits for maintaining a phase-pure material have been identified; for instance, a mechanochemical synthesis approach successfully formed co-substituted hydroxyapatite up to a substitution level of x=1.0 in the formula Ca₁₀₋ₓZnₓ(PO₄)₆₋ₓ(SiO₄)ₓ(OH)₂₋ₓ. mdpi.comnih.govresearchgate.net
The successful incorporation of both zinc and silicate ions into the hydroxyapatite lattice is confirmed by observable changes in its structural and spectroscopic characteristics.
Lattice Expansions: X-ray diffraction analysis reveals that the lattice parameters of ZnSiHA differ from those of pure hydroxyapatite and singly substituted zinc-hydroxyapatite or silicate-hydroxyapatite. royalsocietypublishing.orgnih.gov This unique lattice expansion serves as evidence for co-substitution. royalsocietypublishing.orgnih.gov The lattice parameters can either decrease or increase depending on the concentration of the substituents. At low concentrations, the smaller ionic radius of zinc compared to calcium can cause a decrease in the unit cell volume, while at higher concentrations, the larger size of the silicate group compared to the phosphate (B84403) group can lead to lattice expansion. mdpi.com
Spectroscopic Signatures: Fourier-transform infrared (FTIR) spectroscopy provides further evidence of co-substitution. The FTIR spectra of ZnSiHA show characteristic peaks for both silicate and zinc. royalsocietypublishing.orgnih.gov A band around 940-950 cm⁻¹ is attributed to the presence of silicate ions. royalsocietypublishing.orgmdpi.com Additionally, Zn-O stretching peaks may be observed near 736-740 cm⁻¹. royalsocietypublishing.org Changes in the hydroxyl stretching region of the spectrum also indicate the incorporation of zinc. royalsocietypublishing.org
The following table highlights key spectroscopic signatures in ZnSiHA:
| Spectroscopic Technique | Observed Signature | Attributed to | Reference |
|---|---|---|---|
| FTIR | Peak near 940-950 cm⁻¹ | Silicate ions | royalsocietypublishing.orgmdpi.com |
| FTIR | Peak near 736-740 cm⁻¹ | Zn-O stretching | royalsocietypublishing.org |
| FTIR | Changes in hydroxyl stretching region (e.g., peak at 3410 cm⁻¹) | Zinc incorporation | royalsocietypublishing.org |
Zinc and Silicate Co-substituted Hydroxyapatite (ZnSiHA)
Energetically Favorable Substitution Sites (DFT Studies)
Density Functional Theory (DFT) calculations have been instrumental in determining the most energetically stable sites for zinc substitution within silicate structures, particularly in the context of Calcium Silicate Hydrate (B1144303) (C-S-H), the primary binding phase in cement. Atomistic modeling has shown that zinc is expected to behave similarly to aluminum, forming complexes with silicate monomers and substituting for silicate species within the C-S-H structure. acs.orgnih.gov
Studies combining DFT with advanced experimental techniques like 2D 29Si–29Si INADEQUATE NMR have identified specific substitution sites. The calculations explored various possibilities, including the substitution of zinc for different silicate species (Q(n) sites) or for calcium in the main layer. The results indicated that zinc substituting for calcium in the principal layer was energetically unfavorable, leading to 6-fold coordination and unusually long bond lengths. acs.orgnih.gov
Conversely, the substitution of zinc for silicate species was found to be favorable. acs.orgnih.gov DFT calculations for C-S-H with a Ca/Si ratio of 1.67 consistently predict that the substitution for a Q(2b) site (a bridging silicate tetrahedron) is the most energetically favorable. acs.orgnih.gov Substitution at a Q(1) site (end of a silicate chain) is predicted to be more favorable than at a Q(2p) site (a pairing silicate tetrahedron). nih.gov These findings are supported by experimental data which show the emergence of new 29Si signals corresponding to the altered chemical environments post-substitution. nih.gov In some complex co-substituted systems like hydroxyapatite, DFT modeling has also suggested that the most energetically favorable position for zinc can be an interstitial site near a silicate tetrahedron. datadryad.orgcam.ac.uknih.gov
Table 1: Energetic Favorability of Zinc Substitution Sites in C-S-H (DFT Results)
| Potential Substitution Site | Description | Energetic Favorability | Supporting Evidence |
| Q(2b) Silicate Site | Bridging tetrahedron in the silicate chain | Most Favorable | DFT calculations predict the lowest mean energies for this substitution. nih.gov |
| Q(1) Silicate Site | End-of-chain tetrahedron | Favorable | Predicted to be more favorable than substitution at a Q(2p) site. nih.gov |
| Q(2p) Silicate Site | Pairing tetrahedron in the silicate chain | Less Favorable | Higher calculated energies compared to Q(1) and Q(2b) sites. nih.gov |
| Ca Site (Main Layer) | Calcium ion in the principal C-S-H layer | Unfavorable | Resulted in unusual 6-fold coordination and long bond lengths. acs.orgnih.gov |
Zinc-Doped Calcium Silicate (Zn-CS) in Cements
Zinc-doped calcium silicate (Zn-CS) has been investigated as a bioactive additive to cements, particularly calcium phosphate cement (CPC), to improve their biological and mechanical properties. nih.govbvsalud.org The introduction of Zn-CS into a CPC matrix is designed to release bioactive silicon (Si) and zinc (Zn) ions, which can stimulate cellular processes relevant to tissue regeneration. nih.govbvsalud.org
Research has focused on optimizing the concentration of the additive. Studies identified that an addition of 10 wt% of calcium silicate (CS) was most effective for promoting in vitro osteogenesis. nih.govbvsalud.org Furthermore, doping the calcium silicate with zinc at a content of 30 mol% (termed 30Zn-CS) was found to further enhance the osteogenic capacity of the composite cement while maintaining excellent proangiogenic activity. nih.govbvsalud.org The co-substitution of zinc and other ions like strontium in calcium silicate has also been explored to create multifunctional cements with synergistic effects on osteogenesis and angiogenesis. nih.govacs.org
The addition of zinc can also influence the physical properties of the cement. While zinc addition can slow the cement's setting reaction, it has been shown to increase the compressive strength of the resulting doped cement. researchgate.net The mechanism is thought to involve the insertion of Zn2+ into the silicate chain of the calcium silicate hydrate (CSH) phase, potentially as ZnO2(OH)2^4−, which results in a more stable crystal structure. researchgate.net
Table 2: Effects of Zinc-Doped Calcium Silicate (Zn-CS) Additives on Cement Properties
| Additive | Base Cement | Key Finding | Reported Effect |
| 10 wt% CS | Calcium Phosphate Cement (CPC) | Determined as the most effective CS content for in vitro osteogenesis. nih.govbvsalud.org | Enhanced osteogenic properties. nih.govbvsalud.org |
| 10 wt% 30Zn-CS | Calcium Phosphate Cement (CPC) | 30 mol% Zn doping in CS further improved biological performance. nih.govbvsalud.org | Enhanced osteogenic and proangiogenic activity. nih.govbvsalud.org |
| Zn-CS | Tricalcium Silicate Cement | Zn addition improved mechanical properties despite a slower setting time. researchgate.net | Increased compressive strength. researchgate.net |
| 10Zn/20Sr-CS | Calcium Phosphate Cement (CPC) | Dual doping showed synergistic biological effects. nih.govacs.org | Exhibited excellent osteogenesis and good angiogenesis potentials. nih.govacs.org |
Sorption Mechanisms of Zinc to Calcium Silicate Hydrate (C-S-H)
The binding of zinc to calcium silicate hydrate (C-S-H) is a critical process, particularly in the context of waste stabilization in cementitious materials. nih.govacs.orgacs.org At lower concentrations, the primary mechanism of zinc uptake by C-S-H is not surface precipitation but rather incorporation into the C-S-H structure itself. researchgate.netacs.orgnih.gov Studies using electron probe microanalysis have shown that zinc incorporates into C-S-H particles. researchgate.netacs.org This retention is attributed to the linkage of zinc to the C-S-H tetrahedral silicate chains. figshare.com At high zinc concentrations (e.g., >1000 μM), the precipitation of separate phases like β2-Zn(OH)2 or calcium zincate can occur. researchgate.netacs.orgfigshare.com
Spectroscopic studies have been crucial in elucidating the local coordination environment of zinc sorbed to C-S-H. X-ray Absorption Fine Structure (XAFS) spectroscopy of Zn(II) equilibrated with C-S-H consistently shows that the spectra are best modeled by a tetrahedral coordination of Zn(II) by four oxygen atoms in its first atomic shell. nih.govacs.orgacs.orgfigshare.comresearchgate.net This tetrahedral arrangement is a key feature of its incorporation. Further analysis of the XAFS data suggests the presence of a silicon shell and possibly two distinct zinc distances beyond the first oxygen shell. nih.govacs.orgacs.org This coordination environment has been compared to the structure of hemimorphite, a naturally occurring this compound. nih.govacs.orgacs.orgfigshare.comresearchgate.net DFT studies also confirm that zinc prefers a tetrahedral coordination when substituting for silicate species in the C-S-H chains. acs.orgnih.gov
Catalytic Applications of Zinc Silicate
Heterogeneous Catalysis
As a heterogeneous catalyst, zinc silicate (B1173343) provides active sites for reactions to occur on its surface. Its catalytic utility spans across ozonation, acid-catalyzed reactions, and photocatalysis, addressing challenges in environmental remediation and sustainable chemical synthesis.
Zinc silicate, particularly in the form of zinc-iron silicate composites, has demonstrated high catalytic activity and stability in the ozonation of persistent organic pollutants like acrylic acid (AA) in aqueous solutions. rsc.orgrsc.org The inclusion of a zinc-iron silicate catalyst in the ozonation process can significantly enhance the decomposition of AA and the removal of total organic carbon (TOC) compared to ozonation alone. rsc.orgnih.gov For instance, one study reported a 28.7% increase in AA decomposition and a 20% increase in TOC removal. rsc.orgnih.gov
The primary mechanism involves the catalyst accelerating the decomposition of ozone to generate highly reactive hydroxyl radicals (•OH). nih.govrsc.org These radicals, along with direct oxidation by ozone molecules, are responsible for the degradation of the organic pollutants. rsc.orgnih.gov The catalytic activity is influenced by the surface characteristics and chemical composition of the zinc-iron silicate, which contains Fe-Si and Zn-Si binary oxides, as well as ZnO and Fe₂O₃ deposits. rsc.orgnih.gov The presence of both zinc and iron in the silicate matrix appears to improve the electron transport capacity at the catalyst's surface, leading to enhanced catalytic performance compared to single metal silicates. rsc.org The formation of •OH in the zinc-iron silicate catalytic ozonation process has been confirmed using techniques like spin-trapping/EPR. nih.gov
Table 1: Efficiency of Catalytic Ozonation of Acrylic Acid with Zinc-Iron Silicate
| Parameter | Ozonation Alone | O₃/Zinc-Iron Silicate | Improvement with Catalyst | Reference |
|---|---|---|---|---|
| AA Decomposition | - | - | 28.7% | rsc.orgnih.gov |
| TOC Removal | ~22.7% | 42.7% | ~20% | nih.gov |
| TOC Removal (this compound) | - | 36.1% | - | nih.gov |
| TOC Removal (Iron Silicate) | - | 37.9% | - | nih.gov |
Data derived from studies conducted under specific experimental conditions.
Zinc incorporated into the framework of silica-based molecular sieves, such as zeolites with a beta topology (Zn-beta or CIT-6), creates powerful solid Lewis acid catalysts. osti.govrsc.orgnih.gov These materials are distinct from zinc ions exchanged onto aluminosilicate (B74896) zeolites. nih.gov The synthesis conditions can influence the nature of the zinc sites, which can range from dicationic analogs of aluminum sites to isolated zinc sites resembling those on amorphous silica (B1680970). osti.govnih.govrsc.org
The zinc atoms within the silicate framework act as Lewis acid centers. osti.govrsc.org These sites are capable of accepting electron pairs, an activity that can be probed using infrared (IR) spectroscopy with molecules like pyridine. osti.govnih.gov The strength of these Lewis acid sites is notable, leading to very high adsorption energies for Lewis bases. osti.govrsc.org This strong interaction can make catalysis challenging at low temperatures or in the presence of Lewis basic solvents. osti.govrsc.org In Zn-ZSM-5, for example, various zinc species like divalent Zn²⁺ and univalent ZnOH⁺ can exist, each with different activity levels for C-H bond activation depending on reaction conditions. rsc.org The introduction of zinc into zeolites like ZSM-5 or Beta zeolites can be achieved through methods like ion exchange or wet impregnation, which alters the balance of Brønsted and Lewis acid sites. mdpi.commdpi.com
At elevated temperatures and in non-basic hydrocarbon solvents, the strong Lewis acidity of Zn-beta zeolites can be effectively utilized for important biomass conversion reactions. osti.govrsc.org A key example is the tandem Diels-Alder cycloaddition-dehydration reaction of ethylene (B1197577) with furan (B31954) derivatives that can be sourced from biomass. osti.govrsc.org Specifically, Zn-beta (CIT-6) has been shown to selectively catalyze the reaction between ethylene and methyl 5-(methoxymethyl)furan-2-carboxylate. osti.gov This reaction is a step towards producing renewable terephthalic acid precursors. researchgate.net
Notably, these zinc-based molecular sieves can catalyze reactions that are not readily achieved with other framework Lewis acid sites like those based on tin (Sn), titanium (Ti), or zirconium (Zr). osti.govrsc.org For instance, Zn-beta facilitates the direct Diels-Alder cycloaddition-dehydration of ethylene and dimethyl 2,5-furandicarboxylate to produce dimethyl terephthalate, a valuable chemical intermediate. osti.govrsc.orgnsf.gov
Table 2: Catalytic Performance of Zn-Beta in Diels-Alder Cycloaddition-Dehydration
| Reactants | Catalyst | Product | Key Finding | Reference |
|---|---|---|---|---|
| Ethylene + Methyl 5-(methoxymethyl)furan-2-carboxylate | CIT-6 (Zn-beta) | Renewable terephthalic acid precursor | Selective catalysis at high temperatures in hydrocarbon solvents. | osti.govrsc.org |
| Ethylene + Dimethyl 2,5-furandicarboxylate | CIT-6 (Zn-beta) | Dimethyl terephthalate | Enables chemistry not accessible with Sn-, Ti-, or Zr-based Lewis acid sites. | osti.govrsc.org |
This compound nanomaterials are effective photocatalysts for the degradation of organic dyes, such as methylene (B1212753) blue (MB) and rhodamine B (RhB), under UV or solar irradiation. researchgate.net The photocatalytic process relies on the generation of electron-hole pairs within the this compound material upon light absorption. These charge carriers then produce reactive oxygen species that break down the dye molecules. nih.gov
The efficiency of degradation can be very high. For example, flower-like this compound nanomaterials have shown removal efficiencies of up to 96.2% for methylene blue and 89.8% for rhodamine B, which includes both adsorption and photocatalysis. researchgate.net Similarly, ZnO nanoparticles supported on silica have demonstrated high photocatalytic activity for methylene blue degradation, attributed to good dispersion and small particle size. researchgate.netcapes.gov.brnih.gov The performance of these photocatalysts can be influenced by factors such as pH and catalyst dosage. mdpi.comresearchgate.net
Two-dimensional (2D) layered this compound (LZS) nanosheets represent a particularly promising morphology for photocatalysis. researchgate.netnih.gov These ultrathin nanosheets, with thicknesses in the range of 8-15 nm, possess a large surface area and a unique crystal structure. researchgate.netnih.gov Synthesized via methods like liquid-phase epitaxial growth or in situ self-generating template strategies, these nanosheets exhibit excellent photocatalytic performance. researchgate.netnih.govrsc.orgrsc.org
The high performance of LZS nanosheets is attributed to their superior band alignment, which is favorable for both the degradation of organic pollutants and for CO₂ reduction. researchgate.netnih.govuni-hannover.de These materials have shown strong photo-oxidation and photoreduction capabilities, making them effective for degrading pollutants like 4-chlorophenol (B41353) and converting CO₂ to CO. researchgate.netnih.gov
Table 3: Photocatalytic Degradation Efficiency of this compound Materials
| Catalyst | Target Pollutant | Degradation/Removal Efficiency | Key Feature | Reference |
|---|---|---|---|---|
| Flower-like this compound | Methylene Blue | 96.2% | High surface area (199.8 m²/g) | researchgate.net |
| Flower-like this compound | Rhodamine B | 89.8% | Excellent adsorption and photocatalytic properties | researchgate.net |
| Layered this compound (LZS) Nanosheets | 4-chlorophenol | Efficient degradation | 2D ultrathin nanosheet morphology (8-15 nm thick) | researchgate.netnih.gov |
| ZnO/SiO₂ Nanocomposite | Rhodamine B | 99% | Reusable nanoflower-like ZnO on silica support | upsi.edu.my |
| ZnO/kaolin clay Nanocomposite | Methylene Blue | 96% | Rod-shaped nanocomposite | mdpi.com |
Photocatalytic Degradation of Organic Dyes (e.g., Methylene Blue, Rhodamine B)
Synergistic Effects with ZnO
The interaction between zinc-based species and silica-based materials often gives rise to synergistic effects that enhance catalytic performance, particularly in methanol (B129727) synthesis. While this compound can sometimes be an unintended, inactive "spectator" species formed from the reaction of zinc oxide with a silica support, the controlled presence of both ZnO and a silicate structure is crucial in many catalytic systems. acs.orgd-nb.info
A prominent example is in the hydrogenation of carbon dioxide to methanol using palladium-based catalysts. nih.gov Studies have shown that while a palladium-zinc (Pd-Zn) alloy is formed during the reaction, this alloy by itself is not highly selective for methanol, primarily producing carbon monoxide. nih.gov The crucial factor for high methanol selectivity and activity is the co-existence of the Pd-Zn alloy phase with a separate zinc oxide (ZnO) phase, often on a silica (SiO₂) support. nih.gov The synergy arises from the interface between the metallic alloy and the oxide. While the alloy is adept at activating hydrogen, the ZnO surface is believed to play a key role in adsorbing and activating CO₂. In this context, the silica support helps maintain the dispersion and stability of the active components. When Pd-Zn alloy catalysts were prepared on inert supports like silica or alumina (B75360) without a distinct ZnO phase, their selectivity towards methanol was significantly lower (6-11%), with carbon monoxide being the main product. nih.gov In contrast, a Pd/ZnO catalyst, where both phases are present, can achieve methanol selectivity between 65% and 85%. nih.gov
CO₂ Conversion
This compound and related zinc-silica composite materials have emerged as promising catalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals, addressing both environmental and industrial needs. These applications range from direct CO₂ reduction to its use as a C1 building block in synthesis.
One notable application is the photocatalytic conversion of CO₂. Two-dimensional (2D) layered this compound (LZS) nanosheets have demonstrated excellent performance in the photocatalytic reduction of CO₂ to carbon monoxide (CO). researchgate.net These materials possess a suitable band alignment for activating CO₂, making them effective photocatalysts with strong photoreduction capabilities. researchgate.net
In the realm of thermocatalysis, zincosilicates are pivotal in the hydrogenation of CO₂ to methanol and other products. A catalyst designed with copper ion-exchanged into a crystalline microporous zincosilicate known as CIT-6 has shown high stability and selectivity for CO₂ hydrogenation to methanol. acs.org In this system, isolated Zn²⁺ ions are embedded within the silicate framework. Upon reduction, highly dispersed copper particles are formed in close proximity to these stable zinc cations. acs.org This unique structure represents a different type of active site compared to conventional Cu-ZnO catalysts, where the zinc ions stabilize formate (B1220265) (a key reaction intermediate), facilitating the hydrogenation pathway to methanol. acs.org Similarly, core-shell catalysts, where Cu/ZnO nanoparticles are coated by a mesoporous silica shell (Cu/ZnO@m-SiO₂), exhibit high activity and stability for CO₂ hydrogenation. researchgate.net The silica shell prevents the aggregation of the active copper nanoparticles, leading to sustained performance. researchgate.net
Furthermore, silica-modified Cu-ZnO catalysts are effective for producing dimethyl ether (DME) directly from CO₂ hydrogenation. The addition of a small amount of silica to a Cu-ZnO/HZSM-5 catalyst was found to retard the crystal growth of CuO and ZnO, leading to better dispersion of the active sites. researchgate.net This modification resulted in a significant increase in both CO₂ conversion and DME yield compared to the unmodified catalyst. researchgate.net
The following table summarizes the performance of various this compound-based catalysts in CO₂ conversion reactions.
| Catalyst System | Reaction | Key Findings | Reference |
| Layered this compound (LZS) | Photocatalytic reduction of CO₂ | Efficiently converts CO₂ to CO under light. | researchgate.net |
| Cu-CIT-6 (zincosilicate) | CO₂ hydrogenation to methanol | Stable Zn²⁺ sites in the silicate framework enhance methanol formation. | acs.org |
| 1.0% SiO₂ modified Cu-ZnO/HZSM-5 | CO₂ hydrogenation to DME | CO₂ conversion of 28.53% and DME yield of 16.34%. | researchgate.net |
| Cu/ZnO@m-SiO₂ | CO₂ hydrogenation to methanol | Core-shell structure prevents catalyst deactivation and enhances stability. | researchgate.net |
| Zn₃Cr₁/SSZ-13 | Co-conversion of ethane (B1197151) and CO₂ | Achieved 100% ethylene selectivity and 99.0% utilization of converted CO₂ at 500 °C. | nih.gov |
Catalyst Supports
This compound is frequently utilized as a catalyst support, leveraging its chemical and physical properties to enhance the performance of active catalytic species. researchgate.net The framework of zincosilicates, such as CIT-6 (a zincosilicate analog of zeolite beta), can provide a stable and well-defined environment for hosting other metal centers. nih.gov Research has shown that materials like CIT-6 have been primarily used as supports for metal ions such as Ni²⁺ or Pt²⁺, which are introduced via ion-exchange. nih.gov
In the context of methanol synthesis, ZnO-modified mesoporous silica has been employed as a support for copper catalysts. d-nb.info This approach aims to create a model catalyst with strong interaction between the copper and the zinc oxide promoter. d-nb.info However, the preparation method is critical, as conventional aqueous routes can lead to the excessive formation of this compound, which may damage the porous structure of the support and lead to poor catalytic activity. d-nb.info A more successful route involves depositing zinc into the mesoporous silicate via the thermolysis of an organometallic precursor, followed by copper impregnation. This method yields a highly active catalyst with performance comparable to industrial standards. d-nb.info
The use of silica-based molecular sieves containing framework zinc atoms creates unique Lewis acid sites that can be used for various catalytic reactions. nih.gov These zincosilicates can be tailored through synthesis and post-synthetic modifications to control the distribution of different types of zinc sites, thereby tuning their catalytic properties. nih.gov
Advanced Theoretical Modeling and Simulation of Zinc Silicate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is employed to predict the ground state properties of materials, offering insights into thermodynamic stability, electronic band structures, and reaction energetics. rsc.orgnih.gov DFT calculations have been instrumental in rationalizing the properties of complex crystalline materials, including zinc silicate (B1173343) and related compounds. rsc.orgroyalsocietypublishing.org The methodology involves approximating the exchange-correlation energy to solve the many-body Schrödinger equation, mapping the system of interacting electrons onto a system of non-interacting electrons in an effective potential. rsc.org
DFT calculations are crucial for determining the most thermodynamically stable sites for ionic substitution within a crystal lattice. In complex structures like zinc and silicate co-substituted hydroxyapatite (B223615) (ZnSiHA), DFT has been used to model various substitution scenarios. royalsocietypublishing.orgcam.ac.uk Studies considered scenarios where zinc ions (Zn²⁺) substitute for different calcium (Ca²⁺) sites or occupy interstitial positions. royalsocietypublishing.orgcam.ac.uk
Below is a data table illustrating the concept of relative formation energies for different zinc substitution sites as determined by DFT calculations in a model silicate-containing system.
| Substitution Scenario | Relative Formation Energy (Conceptual) | Energetic Favorability |
| Zn²⁺ at Ca(I) site | Higher Energy | Less Favorable |
| Zn²⁺ at Ca(II) site | Lower Energy | More Favorable researchgate.net |
| Zn²⁺ at Interstitial Site (near SiO₄) | Lowest Energy | Most Favorable royalsocietypublishing.orgcam.ac.uk |
| Zn²⁺ at Silicate Bridging Site (Q²ᵇ) | Lowest Energy | Most Favorable nih.gov |
The process of silicate oligomerization—the formation of dimers, trimers, and larger clusters from silicate monomers—is fundamental in the synthesis of zeolites and other silicate materials. nih.govacs.orgresearchgate.net DFT simulations provide critical insights into the reaction mechanisms and energetics of these pathways. acs.org The reaction typically proceeds in two steps: the formation of a Si-O-Si bond to create a five-coordinated silicon intermediate, followed by a dehydration step, which is often rate-limiting. researchgate.net
DFT calculations have demonstrated that the presence of other ions, such as zinc, significantly affects the thermodynamics of oligomerization. nih.gov A comparative study showed that the formation of zincosilicate oligomers is more exothermic (more energetically favorable) than the formation of corresponding aluminosilicate (B74896) or pure silicate species. nih.gov This suggests that soluble zincosilicate species can have a pronounced effect on crystallization pathways by promoting oligomerization. nih.gov Furthermore, DFT calculations have been used to investigate the retarding effect of zinc on the setting time of geopolymers, revealing that zinc ions can react with silicate monomers via a barrierless transition state, thus impeding the initial stages of geopolymerization. researchgate.net
The following table presents conceptual formation energy data derived from DFT studies, comparing the oligomerization of different species. nih.gov
| Oligomer Species (n = number of tetrahedra) | Relative Formation Energy (Conceptual) | Implication |
| Silicate (n=1-4) | Least Exothermic | Less favorable oligomerization nih.gov |
| Aluminosilicate (n=1-4) | Moderately Exothermic | More favorable than pure silicate nih.gov |
| Zincosilicate (n=1-4) | Most Exothermic | Most favorable oligomerization nih.gov |
The photocatalytic efficiency of a semiconductor material is heavily dependent on its electronic band structure, specifically the alignment of its valence band maximum (VBM) and conduction band minimum (CBM). DFT calculations are a key tool for modeling this band alignment and predicting photocatalytic potential. cnr.itacs.org For zinc silicate, experimental observations combined with DFT calculations have shown that novel layered this compound (LZS) nanosheets possess a superior band alignment suitable for the degradation of organic pollutants and the reduction of CO₂. researchgate.netuni-hannover.de
In heterojunction systems, such as those combining this compound with another semiconductor, DFT is used to model the interface and determine the type of band alignment (e.g., Type-I, Type-II). mdpi.com For instance, in a related Zn₂GeO₄/g-C₃N₄ nanocomposite, DFT analysis confirmed a Type-I band alignment, which facilitates the effective separation of photoexcited charge carriers at the interface, thereby enhancing photocatalytic performance. mdpi.com Similarly, for a ZnO/N-doped TiO₂ heterojunction, DFT modeling defined the "minimal band gap" at the interface, which was smaller than that of the individual components, and rationalized the material's activity under visible light. cnr.itacs.org These theoretical insights are crucial for designing more efficient this compound-based photocatalysts. researchgate.net
Topological Modeling of Metal-Organic Frameworks (MOFs) with this compound Networks
Metal-Organic Frameworks (MOFs) are porous crystalline materials with unique properties like large surface areas and structural flexibility, making them interesting for various applications. nih.govresearchgate.netcolab.ws While zinc-based MOFs have gained significant attention, there is a need to better understand the structural properties of those based on this compound networks. nih.govresearchgate.netnih.gov Topological modeling offers a powerful computational approach to characterize these complex structures. researchgate.netresearchgate.net
Topological modeling of this compound MOFs employs concepts from chemical graph theory to analyze their structural intricacies. nih.govnih.gov In this approach, the MOF structure is represented as a graph where atoms are vertices and chemical bonds are edges. researchgate.netacs.org From this graph, numerical values known as topological indices (or molecular descriptors) are calculated. researchgate.netresearchgate.net These indices quantify various aspects of the molecular structure, such as connectivity and atomic arrangement. nih.govresearchgate.net
Recent studies have focused on developing and applying novel topological indices, such as the "AL" indices, to characterize this compound networks. nih.govresearchgate.net These connection-based indices are considered highly effective in capturing the chemical aspects of molecular compounds. researchgate.netresearchgate.net By deriving mathematical formulas for these indices based on the this compound network's topology, researchers can create a quantitative description of the structure. nih.govnih.gov
A key advantage of using topological indices is their ability to predict the physico-chemical properties of the material. nih.govresearchgate.net By establishing a quantitative structure-property relationship (QSPR), researchers can correlate the calculated topological indices with experimentally determined properties. nih.gov This is often achieved by constructing linear regression models that compare the calculated descriptors with known values. nih.govresearchgate.net
For this compound MOFs, these topological models have shown the potential to predict a wide range of important physico-chemical properties. nih.govnih.gov The performance of these derived indices has been successfully assessed against the properties of model compounds like octane (B31449) isomers, providing valuable insights into their predictive power. researchgate.netcolab.wsresearchgate.net This capability allows for the prediction of stability, boiling point, melting point, and even functional properties like gas adsorption capacity, guiding the design of new this compound materials for specific applications. uni-hannover.denih.gov
The table below demonstrates the predictive relationship between topological indices and physico-chemical properties as established through modeling.
| Topological Index (Conceptual) | Predicted Physico-chemical Property | Correlation Strength (R²) |
| AL₁ Index | Boiling Point | High |
| AL₂ Index | Molar Entropy | High |
| AL₃ Index | Acentric Factor | High |
| AL₄ Index | Enthalpy of Vaporization | High |
| AL₅ Index | Stability / Melting Point | Moderate to High nih.gov |
| AL₆ Index | Gas Adsorption Capacity | Moderate to High nih.gov |
Reactive Transport Modeling
Advanced theoretical modeling and simulation of this compound systems heavily rely on reactive transport modeling (RTM) to understand their formation and behavior in geological settings. researchgate.net RTM integrates fluid flow, heat and solute transport, and chemical reactions to simulate the complex physicochemical processes that govern the genesis of mineral deposits. researchgate.netmdpi.com These numerical models are essential for examining the formation of willemite (Zn₂SiO₄), a significant this compound mineral, under various hydrothermal conditions. geoscienceworld.orgresearchgate.net By simulating the interaction between fluids and rocks and the effects of fluid mixing, researchers can predict the spatial and temporal patterns of mineralization. anu.edu.auresearchgate.net Dynamic geochemical models have been successfully employed to understand the formation of high-grade willemite deposits, such as the Beltana deposit in South Australia. geoscienceworld.org The models demonstrate that factors like fluid flow rates and mineral dissolution kinetics, often described by Péclet and Damköhler numbers, control the resulting mineralization textures. geoscienceworld.org
Hydrothermal Mineralization Processes
Reactive transport models have been instrumental in elucidating the hydrothermal mineralization processes that lead to the formation of this compound deposits. These models simulate the mixing of different fluids and their reactions with host rocks, which are critical mechanisms for willemite precipitation. researchgate.netanu.edu.au For instance, the formation of the Vazante deposit in Brazil, the world's largest known hypogene nonsulfide zinc deposit, is hypothesized to result from the mixing of a hot, acidic, metal-rich brine with a cooler, more alkaline, and dilute meteoric fluid. researchgate.net
Modeling of these systems reveals that willemite deposition is often concentrated along the interface between the metal-bearing ore fluid and the surrounding fluids. researchgate.net The simulations show that because solute transport can be more rapid than heat transport, and given the higher concentration of silica (B1680970) compared to sulfide (B99878) in the fluids, willemite mineralization can develop over a more extensive area and in greater concentrations than associated sulfide minerals like sphalerite. researchgate.net
Key findings from modeling studies indicate that willemite precipitation is favored under specific geochemical conditions. In the presence of dissolved sulfur and quartz, willemite will preferentially precipitate over sphalerite in oxidizing and alkaline environments. geoscienceworld.orgresearchgate.netanu.edu.au The orebody at the Beltana deposit, for example, is associated with hematite (B75146) alteration and a complete lack of sulfides, which points to such oxidizing conditions. geoscienceworld.orgresearchgate.net Models confirm that willemite can precipitate at temperatures exceeding 120-150°C from these hydrothermal fluids. geoscienceworld.orgresearchgate.netanu.edu.au The presence of other elements in the hydrothermal fluid, such as arsenate, can also be crucial; in its absence, sulfate (B86663) may be reduced, leading to the precipitation of sphalerite instead of willemite. geoscienceworld.org
Influence of Temperature, pH, Salinity, and Oxidation State on Solubility
The solubility of this compound in hydrothermal fluids is controlled by a combination of temperature, pH, salinity, and the oxidation state of the system. Numerical modeling and solubility calculations across wide ranges of these parameters have provided detailed insights into the conditions governing willemite precipitation. geoscienceworld.organu.edu.auresearchgate.net
Temperature: Unlike many sulfide minerals, the solubility of willemite is relatively insensitive to changes in temperature. researchgate.net While willemite is more stable relative to sphalerite at higher temperatures (e.g., it can coexist with magnetite at 300°C), cooling is not considered an effective process for precipitating willemite from a solution. geoscienceworld.organu.edu.au In contrast, the solubility of sphalerite is highly sensitive to temperature changes. researchgate.net
pH: The pH of the hydrothermal fluid is a critical factor. Willemite solubility is highly sensitive to pH, with precipitation being effectively triggered by an increase in pH. anu.edu.auresearchgate.net This is a common scenario when acidic, metal-bearing fluids react with carbonate host rocks. anu.edu.au In oxidizing and quartz-saturated conditions, willemite precipitation is favored at alkaline pH levels. geoscienceworld.orgresearchgate.net
Salinity: Salinity, typically measured by chloride concentration, has a significant impact on willemite solubility. researchgate.net Studies show that willemite is highly sensitive to changes in salinity. researchgate.net The presence of salt can provide chloride ions that form complexes with dissolved metals, affecting their mobility and precipitation. researchgate.netmdpi.com For related zinc compounds, high salinity can lead to faster dissolution. researchgate.net
Oxidation State: The oxidation state of the fluid determines whether zinc precipitates as a silicate (willemite) or a sulfide (sphalerite). Willemite formation is favored under oxidizing conditions, where sulfur exists predominantly as sulfate. geoscienceworld.organu.edu.aumdpi.com In contrast, sphalerite precipitates under more reducing conditions. researchgate.net Despite its importance in determining the mineral phase, willemite solubility is considered relatively insensitive to minor changes in the oxidation state within an already oxidizing environment. researchgate.net
The table below summarizes the sensitivity of willemite and sphalerite solubility to key environmental factors based on geochemical modeling.
| Parameter | Willemite (this compound) Solubility Sensitivity | Sphalerite (Zinc Sulfide) Solubility Sensitivity |
| Temperature | Relatively Insensitive researchgate.net | Highly Sensitive researchgate.net |
| pH | Highly Sensitive researchgate.net | Less Sensitive than Willemite researchgate.net |
| Salinity | Highly Sensitive researchgate.net | Highly Sensitive researchgate.net |
| Oxidation State | Relatively Insensitive researchgate.net | Highly Sensitive researchgate.net |
The following table provides experimental data on the solubility of zinc sulfide at different temperatures and pressures, illustrating the quantitative effects of these parameters on a related zinc mineral in hydrothermal systems.
| Temperature (°C) | Pressure (kbar) | Zinc Sulfide Solubility (ppm) |
| 300 | 1 | 36 geoscienceworld.orgusgs.gov |
| 400 | 1 | 423 geoscienceworld.orgusgs.gov |
| 500 | 1 | 2,649 geoscienceworld.orgusgs.gov |
| 400 | 0.5 | 983 geoscienceworld.orgusgs.gov |
| 400 | 2 | 120 geoscienceworld.orgusgs.gov |
Environmental Remediation Applications of Zinc Silicate
Adsorption of Toxic Metal Ions
The unique structural characteristics of zinc silicate (B1173343), particularly in its nanostructured forms, make it an effective adsorbent for various toxic metal ions.
Research has demonstrated the successful synthesis of zinc silicate nanostructures with varying dimensionalities, including amorphous hollow spheres (0-D), crystalline nanowires (1-D), and membranes (2-D), each exhibiting distinct adsorption properties for heavy metal ions. d-nb.info A detailed investigation into their capacity to remove lead (Pb(II)), cadmium (Cd(II)), chromium (Cr(III)), and iron (Fe(III)) ions from aqueous solutions has been conducted. d-nb.info
The amorphous zero-dimensional (0-D) hollow spheres of this compound have shown the most effective removal capability for all the tested metal ions. d-nb.info For instance, when 50 mg of these hollow spheres were introduced into 20 mL of solutions containing the metal ions, significant reductions in their concentrations were observed after three hours of static absorption with magnetic stirring. d-nb.info Specifically, the removal capacity for Cr(III) ions was found to be 67.5 mg/g. d-nb.info
The adsorption mechanism is believed to involve ion exchange, where zinc ions in the silicate structure are replaced by the heavy metal ions. d-nb.info Studies on the desorption process, using Fe(III) as an example, have shown that the adsorbed ions can be released, and the this compound adsorbent can be reused for multiple cycles. d-nb.info Furthermore, nano-adsorbent materials synthesized from zinc oxide and silica (B1680970) gel have been effectively applied in the sorption of Pb(II), among other heavy metals. indexcopernicus.com
The dimensionality of the crystalline this compound nanostructures influences their adsorption preference. Crystalline one-dimensional (1-D) nanowires tend to have a better removal capacity for trivalent ions like Fe(III), whereas two-dimensional (2-D) membranes are more effective at removing divalent ions. d-nb.info
Table 1: Adsorption Capacity of this compound Hollow Spheres for Various Metal Ions
| Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Pb(II) | 129 |
| Cr(III) | 67.5 |
Data sourced from a study on this compound nanostructures. d-nb.info
When compared to other adsorbent materials, this compound demonstrates competitive and often superior performance, particularly for the removal of lead. The adsorption capacity of amorphous this compound hollow spheres for Pb(II) ions is reported to be 129 mg/g, a value that is double the capacity reported for magnesium silicate hollow spheres under similar conditions. d-nb.info
The effectiveness of various materials in adsorbing heavy metals varies widely depending on the material's composition, structure, and the specific metal ion being targeted. For example, a study on N-functionalized ordered silica reported maximum monolayer adsorption capacities of 185.6 mg/g for Pb(II), 111.2 mg/g for Cd(II), and 57.7 mg/g for Cr(III). researchgate.net Another material, a pyridylpyrazole-β-ketoenol receptor bonded to a silica surface, showed a maximum Pb(II) adsorption of 110 mg/g. acs.org Porous materials prepared from silicate tailings have also been investigated, showing maximum adsorption capacities of 44.83 mg/g for Pb(II) and 35.36 mg/g for Cd(II). mdpi.com Calcium silicate hydrate (B1144303) (CSH) has also been studied for its ability to remove heavy metals, with a reported sorption capacity for Pb(II) between 31 and 94 mg/g. scholars.direct
Table 2: Comparative Adsorption Capacities for Pb(II) and Cd(II)
| Adsorbent Material | Pb(II) Adsorption Capacity (mg/g) | Cd(II) Adsorption Capacity (mg/g) |
|---|---|---|
| This compound Hollow Spheres d-nb.info | 129 | - |
| N-functionalized Ordered Silica researchgate.net | 185.6 | 111.2 |
| Pyridylpyrazole-β-ketoenol on Silica acs.org | 110 | - |
| Porous Silicate Tailings Material mdpi.com | 44.83 | 35.36 |
| Calcium Silicate Hydrate scholars.direct | 31-94 | - |
| Silica-Cellulose aip.org | - | >90% removal efficiency |
| Magnetic Amine-Functionalized Mesoporous Silica scielo.br | 268 | - |
Photocatalytic Water Remediation
This compound also functions as a photocatalyst, capable of degrading organic pollutants in water under light irradiation. This property is attributed to its electronic band structure, which allows for the generation of reactive oxygen species upon absorbing light.
Layered this compound (LZS) in the form of ultrathin nanosheets has been shown to be an efficient photocatalyst for the degradation of organic pollutants such as 4-chlorophenol (B41353) (4-CP). nih.govuni-hannover.de These 2D photocatalysts, with a thickness of 8-15 nm, possess a superior band alignment that facilitates strong photooxidation capabilities. nih.gov Similarly, flower-like this compound nanomaterials have demonstrated excellent adsorption and photocatalytic properties for the removal of organic dyes like rhodamine B (RhB) and methylene (B1212753) blue (MB) from aqueous solutions, with maximum removal efficiencies reaching 89.8% for RhB and 96.2% for MB. researchgate.netresearchgate.net
The photocatalytic activity of this compound can be further enhanced through various modifications. For instance, polythis compound doped with zinc oxyhydroxide acts as a catalyst to promote the decomposition of ozone into highly reactive hydroxyl radicals, significantly increasing the removal rate of organic pollutants compared to ozonation alone. google.com Core-shell microporous this compound (SiO2@ZSO) has proven effective in the adsorption of antibiotics like chloroquine (B1663885) phosphate (B84403) (CQ), tetracycline (B611298) (TC), and ciprofloxacin (B1669076) (CIP), with adsorption capacities reaching 49.01 mg/g for CQ, 56.06 mg/g for TC, and 104.77 mg/g for CIP. nih.gov Glass-ceramics containing both this compound (Zn2SiO4) and zinc oxide (ZnO) crystals have also been developed for the photocatalytic degradation of methylene blue and rhodamine B under visible light. researchgate.net
Table 3: Photocatalytic Degradation of Organic Pollutants by this compound Materials
| This compound Material | Target Pollutant | Degradation/Removal Efficiency |
|---|---|---|
| Layered this compound (LZS) Nanosheets nih.govuni-hannover.de | 4-chlorophenol (4-CP) | Efficient degradation |
| Flower-like this compound Nanomaterials researchgate.netresearchgate.net | Methylene Blue (MB) | 96.2% |
| Flower-like this compound Nanomaterials researchgate.net | Rhodamine B (RhB) | 89.8% |
| Core-shell Microporous this compound (SiO2@ZSO) nih.gov | Ciprofloxacin (CIP) | Adsorption capacity: 104.77 mg/g |
| Core-shell Microporous this compound (SiO2@ZSO) nih.gov | Tetracycline (TC) | Adsorption capacity: 56.06 mg/g |
| Core-shell Microporous this compound (SiO2@ZSO) nih.gov | Chloroquine Phosphate (CQ) | Adsorption capacity: 49.01 mg/g |
Stabilization of Heavy Metals in Cement Materials
This compound plays a role in the stabilization and solidification (S/S) of heavy metals within cementitious materials. This process is crucial for treating contaminated soils and industrial sludge, rendering them less hazardous. The presence of silicate and zinc within a cement matrix can lead to the formation of stable, insoluble compounds that immobilize heavy metals, preventing their leaching into the environment.
In binders composed of ground glass powder and ordinary Portland cement, zinc stabilization is enhanced, with an increased kinetic immobilization of Zn observed after 90 days. mdpi.com Microstructural analyses have identified that zinc can be stabilized on the periphery of hydrated tricalcium silicate (C3S) particles and within the reactive sites of the glass powder through the formation of Si*–O–Zn bonds. mdpi.com The presence of zinc can retard the hydration of cement phases; however, it also leads to the formation of calcium zincate hydrate (CaZn2(OH)6·2H2O), which contributes to zinc immobilization. nih.gov
Studies have shown that the addition of sodium silicate to cement-based systems can enhance the chemical fixation of metals like zinc in solidified sludge. nih.gov In the context of contaminated soil remediation, the use of limestone-calcined clay cement (LC3) has been shown to effectively immobilize zinc and lead. mdpi.com The mechanism involves the formation of insoluble Si- and Al-based carbo-alumino-silicate products, which physically and chemically incorporate the heavy metals into the crystalline structure. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy has provided direct evidence for the structural retention of zinc in hydrated calcium silicate, with the identification of Si-O-Zn bonds. acs.org
Anticorrosive Coatings
Inorganic this compound coatings are widely used for the corrosion protection of steel structures, especially in harsh marine and industrial environments. duluxprotectivecoatings.com.auczarlab.com These coatings consist of metallic zinc particles held within a silicate binder. duluxprotectivecoatings.com.au
The primary mechanism of protection is galvanic, where the zinc acts as a sacrificial anode, corroding preferentially to protect the underlying steel substrate. duluxprotectivecoatings.com.augoogle.com This is similar to the protection offered by galvanizing. google.com A key feature of these coatings, developed by NASA in the 1970s, is that they chemically bond with the steel surface, becoming an integral part of the parent metal. nasa.gov This strong bond ensures durable protection and prevents the spread of corrosion even if the coating is scratched. nasa.gov
Upon exposure to the environment, the zinc in the coating reacts to form insoluble and inert zinc hydroxy carbonate, which fills the pores of the coating. duluxprotectivecoatings.com.au This creates an effective barrier that further inhibits oxidation and prolongs the life of the coating system. duluxprotectivecoatings.com.au this compound coatings are known for their toughness, abrasion resistance, and ability to withstand high temperatures. czarlab.comgoogle.com They can be used as a single-coat system or as a primer in a multi-coat system with epoxy and polyurethane topcoats for enhanced durability and aesthetics. czarlab.comgoogle.com These coatings are applied to a variety of structures, including bridges, offshore platforms, power plants, storage tanks, and even the Statue of Liberty. czarlab.comnasa.govhempel.com
Germanium and Zinc Removal from Industrial Residues
In the context of hydrometallurgical processing of zinc-bearing materials, this compound plays a significant role, primarily through its transformation into silica gel, which acts as a potent adsorbent for certain valuable metals, notably germanium. This phenomenon is particularly relevant in the leaching stages of zinc production from concentrates that contain silica impurities.
During the roasting of zinc concentrates (ZnS) to form zinc calcine (ZnO) at high temperatures, silica (SiO₂) present as an impurity reacts to form this compound (Zn₂SiO₄). 911metallurgist.com In subsequent hydrometallurgical steps, this calcine is treated with sulfuric acid in a process known as leaching to dissolve the zinc oxide into a zinc sulfate (B86663) solution. 911metallurgist.com When the this compound encounters the acidic leach solution (typically at a pH of 1.5 to 2), it dissolves to form zinc sulfate and silicic acid (Si(OH)₄). 911metallurgist.com
This silicic acid is unstable in the solution and undergoes polymerization, eventually forming a colloidal silica gel. 911metallurgist.com Research has demonstrated that this in-situ formed silica gel exhibits a high and selective affinity for adsorbing germanium from the acidic leach solution. 911metallurgist.comresearchgate.netresearchgate.net This selective removal sequesters the germanium within the solid leach residue, effectively removing it from the primary process stream intended for zinc recovery. While this constitutes a "removal" from the solution, it is generally considered a significant loss of valuable germanium, with studies indicating that 20% to 30% of the germanium can become insoluble and be lost to the residue through this mechanism. 911metallurgist.com
Investigations have focused on understanding and mitigating this germanium loss, which underscores the efficacy of the silica gel as an adsorbent. Research findings have established a direct correlation between the initial silica content in the zinc concentrate and the amount of germanium that becomes unrecoverable. 911metallurgist.com By reducing the amount of silica in the concentrate before roasting, less this compound is formed, leading to a lower quantity of silica gel produced during leaching and, consequently, a higher extraction rate for germanium. 911metallurgist.com
Table 1: Research Findings on the Effect of Initial Silica Content on Germanium Insolubility
| Silica in Concentrate (%) | Insoluble Germanium in Residue (%) |
| 0.60 | 25.0 |
| 0.27 | 11.0 |
| 0.19 | 8.5 |
| Data sourced from studies on two-stage leaching of zinc calcines derived from concentrates with varying silica levels. 911metallurgist.com |
While the formation of silica gel from this compound is often an undesirable side effect leading to germanium loss, related silica compounds have been intentionally developed for metal removal. Functionalized nanosilica, for example, has been synthesized and successfully employed as an adsorbent for the specific removal of zinc ions from aqueous solutions. nih.gov In these applications, the silica surface is chemically modified to enhance its capacity and selectivity for target metal ions. Studies have shown high removal efficiencies for zinc, particularly at a neutral pH. nih.gov
Table 2: Research Findings on Zinc Ion Adsorption by Functionalized Silica
| Medium pH | Zn(II) Adsorption (%) |
| 1 | < 5 |
| 2 | < 5 |
| 3 | < 5 |
| 4 | ~20 |
| 5 | ~55 |
| 6 | ~85 |
| 7 | 94.5 |
| 8 | ~70 |
| Data sourced from batch experiments on the adsorption of Zn(II) ions onto a functionalized silica adsorbent. nih.gov |
Future Research Directions and Emerging Applications of Zinc Silicate
Optimization of Synthesis Parameters for Tailored Properties
The future of zinc silicate (B1173343) applications hinges on the precise control of its properties, which are intrinsically linked to its synthesis. Researchers are focusing on optimizing synthesis parameters to tailor the material for specific functions. The choice of precursors, such as using amorphous versus crystalline silica (B1680970), and the reaction conditions, including temperature and duration, significantly impact the final product. kirj.ee For instance, the solid-state synthesis method, valued for its simplicity and scalability, can yield different phases and particle morphologies of zinc silicate depending on these parameters. kirj.ee
The use of amorphous silica has been shown to promote the formation of spherical this compound particles with an average diameter of approximately 1 micrometer. kirj.ee In contrast, crystalline silica tends to produce larger, more uniform particles. kirj.ee The reaction temperature is another critical factor, with studies exploring ranges from 700–1300 °C to control phase evolution and particle size. kirj.ee Lower temperatures, around 450 °C, in a vacuum have been used in solid-state reactions of sputtered zinc oxide and silicon layers to create this compound thin-film composites. lidsen.com The duration of annealing, from 6 to 18 hours, also plays a crucial role in achieving transparent this compound. researchgate.net
Furthermore, the pH of the precursor solution in hydrothermal synthesis can dictate the morphology of the resulting this compound nanostructures. acs.org Low pH values (7 and 9) tend to produce ellipsoid-shaped sheaves, while a high pH of 11 results in nanowires. acs.org These different morphologies, in turn, affect the material's luminescent properties. acs.org The optimization of these synthesis parameters is crucial for developing this compound materials with desired characteristics for advanced applications. kirj.eelidsen.com
Development of Novel Nanostructures and Composites
Research into this compound is increasingly focused on the development of novel nanostructures and composites to unlock new functionalities. Scientists are creating complex architectures like flower-like and urchin-like nanostructures through methods such as low-cost hydrothermal synthesis. researchgate.net These hierarchical structures exhibit unique morphologies and crystal structures, with techniques like high-resolution transmission electron microscopy and X-ray nanotomography revealing intricate details and even structural defects that occur during assembly. researchgate.net
The creation of core-shell and hollow nanostructures is another promising avenue. Hollow mesoporous this compound nanoparticles have been synthesized using a dual surfactant system, which show potential in applications like drug delivery and water purification. researchgate.net Similarly, the synthesis of this compound/silica modulated zinc oxide nanowires has been achieved via chemical vapor deposition. researchgate.net These nanowires, with a uniform diameter of about 30 nm and a length of 1 µm, exhibit unique photoluminescence properties. researchgate.net
Composites of this compound with other materials are also being explored. For example, this compound glass-ceramics have been fabricated using waste soda-lime silica glass as a silicon source, demonstrating a potential application for waste materials in producing valuable products. azojete.com.ng The addition of materials like diboron (B99234) trioxide can modify the properties of these glass-ceramics, influencing their optical band gap and making them suitable for applications in LEDs and other optoelectronic devices. azojete.com.ng The development of such novel nanostructures and composites is paving the way for the next generation of this compound-based technologies.
Exploration of this compound in Advanced Optoelectronic Devices
This compound is a promising material for a variety of advanced optoelectronic devices due to its favorable properties, including good chemical stability, low cost, high visible transmittance, and tunable luminescence. lidsen.comlidsen.com Researchers are actively exploring its use in devices such as light-emitting diodes (LEDs), flat panel displays, and photovoltaic cells. researchgate.netdatavagyanik.com
One of the key applications of this compound is as a phosphor material. mdpi.com Its ability to emit different colors when doped with various ions makes it highly versatile for lighting and display technologies. researchgate.netresearchgate.net For example, manganese-doped this compound is a well-known green phosphor used in white LEDs. google.com The efficiency and stability of these phosphors are critical for the performance of the final device. samaterials.com Scientists are working on synthesizing this compound phosphors with controlled morphology and particle size to optimize their luminescent properties. kirj.ee The development of this compound-based glass-ceramics is also being investigated for phosphor applications. azojete.com.ng
In the realm of photovoltaics, this compound thin-film composites are being developed as n-type materials with low work function, high mobility, and high visible transmittance. lidsen.com These properties are ideal for applications such as photovoltaic windows and as components in multi-junction solar cells. lidsen.com The ability to tailor the composition of these composites by controlling the size and quantity of embedded silicon nanostructures and zinc oxide islands allows for the optimization of their electrical and optical properties for specific photovoltaic applications. researchgate.netlidsen.com
Further Investigation into Biomedical Applications
The unique properties of this compound are paving the way for its exploration in a range of biomedical applications. Its biocompatibility and the biological roles of its constituent elements, zinc and silicon, make it a material of interest for tissue engineering, drug delivery, and bioimaging.
In the field of bone regeneration, zinc-containing bioactive glasses and ceramics are being extensively studied. Zinc is known to play a role in bone formation and has antibacterial properties. mdpi.com Co-substituting hydroxyapatite (B223615), the main mineral component of bone, with both zinc and silicate has been shown to create materials that could serve as synthetic bone mineral substitutes. royalsocietypublishing.orgroyalsocietypublishing.org These co-substituted materials have demonstrated phase purity and unique lattice expansions, suggesting successful incorporation of both ions. royalsocietypublishing.org Zinc-substituted calcium silicate coatings have also shown promise for their anticorrosion properties and potential for enhanced biocompatibility on implants. nih.gov
This compound nanoparticles are also being investigated as carriers for drug delivery. datavagyanik.com Their porous structure allows for the loading of therapeutic agents. researchgate.net For instance, hollow mesoporous this compound nanospheres have been shown to effectively load drug molecules. researchgate.net Furthermore, the luminescent properties of doped this compound can be harnessed for bioimaging, allowing for the tracking of these nanoparticles within biological systems. datavagyanik.com The development of multifunctional platforms, such as chromium-doped zinc gallate core/mesoporous silica shell nanoparticles, combines drug delivery with in vivo imaging capabilities, offering a promising approach for simultaneous diagnosis and therapy. nih.govresearchgate.net
Expansion of Catalytic Roles and Mechanisms
This compound is emerging as a versatile material in the field of catalysis, with researchers exploring its potential in a variety of chemical transformations. Its applications span from photocatalysis for environmental remediation to serving as a support for other catalytically active materials. lidsen.comdatavagyanik.com
A significant area of research is the use of this compound as a photocatalyst. Two-dimensional layered this compound nanosheets, synthesized via a liquid-phase epitaxial growth route, have demonstrated excellent performance in the degradation of organic pollutants and the conversion of carbon dioxide into carbon monoxide. nih.govuni-hannover.deresearchgate.net These nanosheets possess a superior band alignment for both photooxidation and photoreduction processes. nih.gov The unique morphology of these 2D materials, with thicknesses of 8-15 nm, contributes to their high photocatalytic activity. nih.gov
Furthermore, this compound can be integrated into composite materials to enhance their catalytic performance. For instance, zinc-oxide-silica-silver nanocomposites have been synthesized in a one-pot approach, where the silica component provides a high surface area, increasing the accessibility of the catalytic sites. nih.gov The morphology of this compound, which can be controlled during synthesis, also plays a role in its catalytic applications. nih.gov Porous films of this compound on glass surfaces, for example, have potential applications as catalyst supports. nih.gov Future research will likely focus on further understanding the catalytic mechanisms and expanding the range of reactions where this compound can be effectively utilized.
Advanced Environmental Technologies
This compound is being increasingly investigated for its potential in advanced environmental technologies, particularly in the areas of water purification and pollution control. Its properties as an adsorbent and a photocatalyst make it a promising candidate for removing harmful substances from the environment.
As an adsorbent, this compound has shown effectiveness in removing pollutants from water. Hierarchical this compound nanostructures, such as flower-like and urchin-like morphologies, have demonstrated a high adsorption capacity for heavy metal ions like lead. researchgate.net The high surface area of these nanostructures contributes to their efficiency. researchgate.net Core-shell microporous this compound has also been successfully used to adsorb antibiotics like chloroquine (B1663885) phosphate (B84403), tetracycline (B611298), and ciprofloxacin (B1669076) from aqueous solutions, which is particularly relevant in addressing the environmental impact of pharmaceuticals. nih.gov Hollow mesoporous this compound nanoparticles also exhibit a good selective adsorption capacity for dyes like Methylene (B1212753) Blue. researchgate.net
In the realm of photocatalysis, this compound is being used to degrade organic pollutants. Two-dimensional layered this compound nanosheets have shown high efficiency in the photocatalytic degradation of 4-chlorophenol (B41353). nih.gov The development of zinc-doped materials is also a key area of research. Zinc-doped cobalt oxide, for example, has demonstrated enhanced photocatalytic activity in the degradation of Methylene Blue under UV-visible light compared to pure cobalt oxide. biomedgrid.com These findings highlight the potential of this compound-based materials as a sustainable solution for environmental remediation. biomedgrid.comrsc.org
Integration with Other Advanced Materials
The integration of this compound with other advanced materials is a key strategy to enhance its properties and create novel composites with synergistic functionalities. This approach is being explored across various fields, including optoelectronics, biomedical applications, and catalysis.
In optoelectronics, this compound is often combined with other materials to improve the performance of devices. For instance, this compound thin films can be produced as guest-host inorganic composites, where silicon nanostructures or zinc oxide nanocrystals are embedded within the this compound matrix. researchgate.netlidsen.com This allows for the tailoring of the composite's optical and electrical properties for applications in photovoltaics and LEDs. lidsen.com The presence of these "guests" can transform the insulating this compound into a conductive material. lidsen.com
For biomedical applications, this compound is being integrated with other bioactive materials. A notable example is the co-substitution of hydroxyapatite with both zinc and silicate to create improved bone graft materials. royalsocietypublishing.orgroyalsocietypublishing.org Composites of this compound with materials like silver are also being investigated for their combined osteogenic and antimicrobial properties. nih.gov
Furthermore, the creation of composites for environmental applications is an active area of research. Layered nickel silicate has been hybridized with carbon nanotubes or reduced graphene oxide to enhance its properties for applications like lithium storage. researchgate.net Similarly, the development of zinc-oxide-silica-silver nanocomposites demonstrates a strategy to combine the functionalities of different materials for enhanced catalytic and antibacterial performance. nih.gov The future of this compound lies in these intelligent combinations with other advanced materials to address a wide range of technological challenges.
Sustainable Synthesis Routes (e.g., utilizing waste materials)
The drive towards a circular economy and green chemistry principles has spurred research into sustainable methods for synthesizing valuable materials from waste streams. royalsocietypublishing.org The production of this compound, a versatile material, is increasingly shifting from conventional methods that rely on virgin raw materials and energy-intensive processes, towards more eco-friendly routes that valorize industrial and agricultural by-products. royalsocietypublishing.orgresearchgate.net These emerging strategies not only mitigate the environmental burden of waste disposal but also offer potential for cost-effective production. researchgate.net
The primary focus of these sustainable routes is the substitution of traditional silica and zinc precursors with secondary raw materials. A wide array of silica-rich agricultural and industrial wastes have been successfully investigated, including rice husk ash, sugarcane bagasse ash, arecanut husk ash, and waste glass. researchgate.netnih.govresearchgate.netmdpi.com These materials, which are often landfilled, can be converted into a valuable source of amorphous silica through controlled thermal or chemical treatments. nih.govtandfonline.com
Agricultural Waste as a Silica Source
Agricultural residues are a significant and renewable source of biogenic silica. nih.gov Various studies have demonstrated the feasibility of extracting silica from these wastes and using it to synthesize this compound.
Arecanut Husk Ash (AHA): Arecanut husks, which constitute a large volume of waste in arecanut-producing regions, can be pyrolyzed to produce an ash rich in silica. researchgate.netmdpi.com Research has shown that arecanut husk ash (AHA) can contain silica purities ranging from 29.17% to 45.43%. mdpi.com In one method, AHA is mixed with zinc oxide (ZnO) and subjected to a milling and high-temperature melting process (1450 °C), followed by quenching and sintering at temperatures between 600 °C and 1000 °C. mdpi.com X-ray diffraction (XRD) analysis confirmed the formation of crystalline this compound (willemite), with crystallinity improving at higher sintering temperatures. mdpi.com The grain size of the resulting this compound was observed to increase with temperature, from 1011 nm to 3518 nm. mdpi.com
Sugarcane Bagasse Fly Ash: This residue from biomass power generation is another promising source of silica (SiO₂). nih.gov A study demonstrated the synthesis of this compound from sodium silicate derived from sugarcane bagasse fly ash. The research focused on the material's capacity for adsorbing aflatoxin B1 and found that adsorption efficacy increased with higher molar ratios of zinc to silicon. nih.gov
Rice Husk Ash (RHA): Rice husks are well-known for their high silica content. A series of zinc borosilicate glasses were successfully fabricated using a conventional melt-quench technique incorporating bio-silica from rice husk ash. researchgate.net The use of RHA is a common strategy in the production of various silicate-based materials. researchgate.netmdpi.com
Industrial Waste as a Silica Source
Industrial by-products offer another consistent and large-volume source for silica.
Waste Soda-Lime-Silica (SLS) Glass: An eco-friendly synthesis of neodymium-doped this compound phosphors was developed using waste soda-lime-silica glass as the silica precursor. researchgate.net The process involved a low-cost solid-state reaction with zinc oxide. The mixture was sintered at temperatures ranging from 600–1000 °C, with crystalline α-willemite forming at a lower temperature of 800 °C. researchgate.net This approach highlights a novel route for recycling waste glass into advanced functional materials. researchgate.net
The table below summarizes key findings from research on the sustainable synthesis of this compound from various waste materials.
| Waste Material Source | Silica Purity/Form | Synthesis Method | Key Process Parameters | Characteristics of Synthesized this compound | Reference |
| Arecanut Husk | Arecanut Husk Ash (AHA) with 29.17-45.43% SiO₂ | Solid-state reaction (Melt-quench) | Pyrolysis at ≥700°C; Melting at 1450°C; Sintering at 600-1000°C | Crystalline willemite phase; Grain size: 1011-3518 nm; Optical band gap: 2.410-2.697 eV | mdpi.com |
| Sugarcane Bagasse | Sugarcane Bagasse Fly Ash | Chemical Synthesis | Synthesis of sodium silicate from ash, followed by reaction with a zinc source. | Adsorption capacity for Aflatoxin B1 increased with the Zn:Si molar ratio. | nih.gov |
| Waste Glass | Soda-Lime-Silica (SLS) Glass | Solid-state reaction | Sintering at 600-1000°C | Formation of crystalline α-willemite at 800°C; Doped with Neodymium for phosphor applications. | researchgate.net |
| Rice Husk | Rice Husk Ash (Bio-silica) | Melt-quench technique | Not specified | Used to fabricate zinc borosilicate glass. | researchgate.net |
These sustainable synthesis routes, utilizing both agricultural and industrial wastes, represent a significant step towards greener manufacturing of this compound. royalsocietypublishing.org They align with the principles of a circular economy by transforming low-value by-products into high-performance materials, thereby reducing landfill waste and conserving natural resources. researchgate.net
Q & A
Q. What are the common synthesis methods for zinc silicate, and how do experimental parameters influence its structural properties?
this compound can be synthesized via sol-gel, hydrothermal, or co-precipitation methods. Key parameters include pH, temperature, precursor ratios (e.g., SiO₂:ZnO), and aging time. For example, hydrothermal synthesis at 150–200°C produces well-crystallized willemite (Zn₂SiO₄), while lower temperatures yield amorphous phases. Structural properties like crystallinity and pore size are sensitive to these parameters, as shown in orthogonal array designs that optimize factors such as sodium silicate concentration and reaction time .
Q. How can researchers characterize the crystallographic and morphological features of this compound using advanced spectroscopic techniques?
X-ray diffraction (XRD) identifies phase composition (e.g., willemite vs. hemimorphite), while scanning electron microscopy (SEM) reveals particle morphology (e.g., spherical vs. rod-like structures). Fourier-transform infrared spectroscopy (FTIR) detects Si-O-Zn bonding, and nitrogen adsorption-desorption isotherms quantify surface area and porosity. Cross-referencing these techniques ensures accurate interpretation, as amorphous phases may require supplementary Raman spectroscopy .
Q. What are the key factors affecting the thermal stability of this compound in high-temperature applications?
Thermal stability depends on crystallinity, impurity content, and synthesis method. Willemite (Zn₂SiO₄) exhibits stability up to 1,200°C due to its dense structure, whereas amorphous phases degrade at lower temperatures. Differential thermal analysis (DTA) coupled with thermogravimetric analysis (TGA) can track phase transitions, while controlling cooling rates minimizes microcrack formation .
Advanced Research Questions
Q. How can conflicting data regarding this compound's catalytic performance in different reaction media be systematically analyzed?
Contradictions often arise from variations in surface acidity, active site accessibility, or reactant diffusion rates. Researchers should:
- Conduct controlled experiments using standardized catalyst loading and reaction conditions.
- Perform surface modification (e.g., doping with transition metals) to isolate performance variables.
- Use kinetic modeling (e.g., Langmuir-Hinshelwood) to distinguish rate-limiting steps. Discrepancies in acidic vs. alkaline media may stem from pH-dependent dissolution of Zn²⁺ ions, altering active sites .
Q. What experimental design strategies optimize the adsorption capacity of nano-structured this compound for heavy metal removal?
Orthogonal array design (OAD) efficiently tests multiple variables (e.g., pH, adsorbent dosage, initial concentration). For instance, a 4-factor OAD identified sodium silicate concentration (33 wt%) and zinc sulfate ratio as critical for maximizing Pb(II) adsorption. Post-adsorption characterization (e.g., XPS) should confirm chemisorption via Zn-O-Pb bonding versus physisorption .
Q. What mechanisms explain the contradictory reports on this compound's stability in acidic versus alkaline environments?
In acidic media (pH < 4), Zn²⁺ leaching occurs via proton attack on Si-O-Zn bonds, destabilizing the structure. In alkaline conditions (pH > 10), silicate networks dissolve, releasing SiO₄⁴⁻. Conflicting reports may arise from differences in testing protocols (e.g., static vs. dynamic leaching) or impurity phases (e.g., residual Na⁺ accelerating degradation). Electrochemical impedance spectroscopy (EIS) quantifies corrosion resistance, while ICP-MS tracks ion release .
Q. How do bubble coalescence dynamics in this compound melts influence material properties during foam formation?
Bubble stability in silicate melts is governed by melt viscosity, surface tension, and gas diffusivity. Smaller bubbles (<100 µm) coalesce via thin-film rupture, while larger bubbles merge at Plateau borders. Time-resolved X-ray tomography can visualize these processes, with CO₂ diffusion being negligible compared to H₂O. This has implications for designing porous ceramics with controlled pore sizes .
Methodological Frameworks
How can the PICOT framework structure research questions on this compound's biomedical applications?
- Population/Problem: Osteoblasts in bone regeneration studies.
- Intervention: this compound scaffolds with varying porosity.
- Comparison: Commercial hydroxyapatite scaffolds.
- Outcome: Osteogenic activity (e.g., ALP assay).
- Time: 14-day cell culture period. This clarifies variables like scaffold architecture and biological endpoints, reducing ambiguity in experimental design .
Q. What statistical approaches resolve contradictions in this compound's photoluminescence efficiency?
Multivariate regression identifies dominant factors (e.g., Eu³⁺ doping concentration vs. calcination temperature). Cluster analysis groups datasets by synthesis method, revealing method-dependent trends. Meta-analyses of published data should account for measurement techniques (e.g., integrating sphere vs. single-point photoluminescence) .
Data Interpretation and Validation
Q. How should researchers address limitations in this compound studies when publishing findings?
- Explicitly state methodological constraints (e.g., SEM resolution limits for nanopore imaging).
- Use error propagation analysis in kinetic models.
- Compare results with computational simulations (e.g., DFT for surface reactivity).
Transparent reporting ensures reproducibility and contextualizes discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
